1-(Bromomethyl)-4-(methylsulfonyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-4-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKPAXHJTMHWAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347246 | |
| Record name | 1-(Bromomethyl)-4-methanesulfonylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53606-06-7 | |
| Record name | 1-(Bromomethyl)-4-methanesulfonylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methylsulfonyl)benzyl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Bromomethyl)-4-(methylsulfonyl)benzene
CAS Number: 53606-06-7
This technical guide provides a comprehensive overview of 1-(Bromomethyl)-4-(methylsulfonyl)benzene, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and significant applications, with a focus on its role in the production of the selective COX-2 inhibitor, Etoricoxib.
Chemical and Physical Properties
This compound is a crystalline solid at room temperature. Its chemical structure features a benzene ring substituted with a bromomethyl and a methylsulfonyl group at the para position. This unique arrangement of functional groups makes it a versatile reagent in organic synthesis, particularly for introducing the 4-(methylsulfonyl)phenylmethyl moiety into target molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 53606-06-7 | [1][2] |
| Molecular Formula | C₈H₉BrO₂S | [1] |
| Molecular Weight | 249.12 g/mol | [1] |
| Appearance | Beige to brown crystalline powder | [1] |
| Melting Point | 82-86 °C | [1] |
| Boiling Point | 375.2 ± 34.0 °C (Predicted) | [1] |
| Density | 1.550 g/cm³ | [1] |
| Solubility | Soluble in Methanol | [1] |
| Storage Temperature | Keep in a dark place, sealed in dry, room temperature. | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. A common and effective method involves the bromination of 4-methylphenyl methyl sulfone. Below is a detailed experimental protocol adapted from established procedures.
Experimental Protocol: Synthesis from 4-Methylphenyl Methyl Sulfone
This protocol describes the radical bromination of 4-methylphenyl methyl sulfone to yield this compound.
Materials:
-
4-Methylphenyl methyl sulfone
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium sulfite solution (aqueous)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylphenyl methyl sulfone (1 equivalent) in carbon tetrachloride.
-
Addition of Reagents: To the solution, add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) and a catalytic amount of benzoyl peroxide (BPO) or AIBN.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain the reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium sulfite to quench any remaining bromine.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a crystalline solid.
-
Application in Drug Development: Synthesis of Etoricoxib Intermediate
A primary and critical application of this compound is as a key building block in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for the treatment of arthritis and pain. It is used to introduce the 4-(methylsulfonyl)phenylmethyl group via alkylation of a suitable nucleophile to form the ketosulfone intermediate, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethan-1-one.
Experimental Protocol: Synthesis of the Etoricoxib Ketosulfone Intermediate
This protocol details the palladium-catalyzed α-arylation of 1-(6-methylpyridin-3-yl)ethanone with a 4-(methylsulfonyl)phenyl source. While the literature more commonly describes the use of 1-bromo-4-(methylsulfonyl)benzene in a coupling reaction, a similar alkylation can be envisioned with this compound. The following is a representative procedure for the C-C bond formation to generate the ketosulfone intermediate.
Materials:
-
1-(6-methylpyridin-3-yl)ethanone
-
This compound
-
Potassium phosphate (K₃PO₄) or another suitable base
-
Palladium(II) acetate (Pd(OAc)₂) or a similar palladium catalyst
-
Xantphos or another suitable phosphine ligand
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Water
-
Acetone
Equipment:
-
Reaction flask (e.g., three-neck round-bottom flask)
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a reaction flask under an inert nitrogen atmosphere, add 1-(6-methylpyridin-3-yl)ethanone (1 equivalent), this compound (1 equivalent), potassium phosphate (3 equivalents), palladium(II) acetate (0.15 mol%), and Xantphos (0.075 mol%).
-
Solvent Addition: Add N,N-dimethylformamide to the flask.
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with nitrogen to ensure an inert atmosphere.
-
Reaction Execution: Heat the reaction mixture to approximately 85°C with mechanical stirring. Maintain this temperature for about 24-30 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., HPLC).
-
Workup:
-
Cool the reaction mixture.
-
Dilute the mixture with water, which should induce precipitation of the product.
-
Stir the resulting suspension at a cooler temperature (e.g., 3°C) for a couple of hours.
-
Filter the suspension to collect the solid product.
-
Wash the collected solid with water.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent such as N,N-dimethylformamide or by washing with a solvent like acetone to yield the pure ketosulfone intermediate, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethan-1-one, as a solid.
-
Signaling Pathways and Biological Activity
Current scientific literature does not indicate that this compound itself has direct biological activity or directly modulates specific signaling pathways. Its significance in the context of drug development and biological systems is primarily as a synthetic intermediate. The biological activity of interest arises from the final drug molecule, Etoricoxib, which is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The COX-2 enzyme is a key player in the inflammatory signaling pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation.
Visualizations
Synthesis of this compound
Caption: Synthetic route to this compound.
Synthetic Workflow for the Etoricoxib Ketosulfone Intermediate
Caption: Key C-C bond formation in the synthesis of the Etoricoxib intermediate.
References
Technical Guide: Physical Properties of 1-(Bromomethyl)-4-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1-(Bromomethyl)-4-(methylsulfonyl)benzene, a compound of interest in synthetic chemistry and drug discovery. The information is presented to support research and development activities, with a focus on clarity and practical application.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, storage, and application in various chemical reactions. A summary of these properties is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉BrO₂S | [1][2][3][4][5] |
| Molecular Weight | 249.12 g/mol | [1][4] |
| Melting Point | 82-86 °C | [1][6] |
| Boiling Point | 375.2 ± 34.0 °C (Predicted) | [1] |
| Density | 1.550 g/cm³ | [1][6] |
| Appearance | Beige to brown crystalline powder | [6] |
| Solubility | Soluble in Methanol | [1] |
Experimental Protocols
Detailed methodologies for the determination of the key physical properties of solid organic compounds like this compound are outlined below. These are generalized standard procedures.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small sample of this compound is finely ground into a powder using a mortar and pestle.[7]
-
The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the closed end to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
-
The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has transitioned into a clear liquid is recorded as the end of the melting range.[8] A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.
Boiling Point Determination (Predicted Value)
The provided boiling point is a predicted value, likely obtained through computational modeling. Experimental determination for high-boiling solids can be challenging and is often performed under reduced pressure. A general method for determining the boiling point of a liquid is provided for context.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath)
Procedure:
-
A small amount of the substance is placed in the test tube.
-
A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube.
-
The test tube is attached to a thermometer and heated in a heating bath.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heating is stopped, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[9]
Density Determination (Gas Pycnometry)
Gas pycnometry is a common method for determining the skeletal density of a solid powder.
Apparatus:
-
Gas pycnometer
-
Analytical balance
Procedure:
-
A known mass of this compound is accurately weighed using an analytical balance.
-
The sample is placed in the sample chamber of the gas pycnometer.
-
The instrument is purged with an inert gas, typically helium, to remove air and moisture.
-
A known quantity of the inert gas is introduced into a reference chamber of known volume.
-
The gas is then allowed to expand into the sample chamber.
-
By measuring the pressure change, the volume of the solid sample can be determined based on the ideal gas law.
-
The density is then calculated by dividing the mass of the sample by its measured volume.[10]
Solubility Assessment
A qualitative assessment of solubility in various solvents is crucial for reaction setup and purification.
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rod
-
Graduated pipette
Procedure:
-
A small, measured amount of this compound (e.g., 10 mg) is placed into a test tube.
-
A small volume of the solvent to be tested (e.g., 1 mL of Methanol) is added to the test tube.[11]
-
The mixture is agitated vigorously using a vortex mixer or by stirring for a set period.
-
A visual observation is made to determine if the solid has completely dissolved. The substance is classified as soluble, partially soluble, or insoluble.[2]
Process Visualization
The following diagram illustrates a general workflow for the characterization of the physical properties of a solid organic compound such as this compound.
Caption: General experimental workflow for determining the physical properties of a solid organic compound.
References
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. This compound 95% | CAS: 53606-06-7 | AChemBlock [achemblock.com]
- 5. This compound [oakwoodchemical.com]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
1-(Bromomethyl)-4-(methylsulfonyl)benzene synthesis and characterization
An In-depth Technical Guide on the Synthesis and Characterization of 1-(Bromomethyl)-4-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as 4-(methylsulfonyl)benzyl bromide, is a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its bifunctional nature, featuring a reactive benzyl bromide group and a polar methylsulfonyl group, makes it a versatile building block. This technical guide provides a comprehensive overview of the primary synthesis routes and detailed characterization of this compound. The document includes detailed experimental protocols, tabulated analytical data, and a visual representation of the synthetic workflow to support researchers in its effective application.
Synthesis Pathways
The synthesis of this compound can be effectively achieved through two principal methods: the radical bromination of a toluene derivative or the conversion of a benzylic alcohol.
Method A: Radical Bromination of 1-Methyl-4-(methylsulfonyl)benzene
This approach involves the free-radical bromination of the methyl group of 1-methyl-4-(methylsulfonyl)benzene. N-Bromosuccinimide (NBS) is commonly employed as the bromine source, with a radical initiator such as benzoyl peroxide or AIBN. The reaction is typically conducted in a non-polar solvent like carbon tetrachloride under reflux.
Method B: Conversion of (4-(Methylsulfonyl)phenyl)methanol
An alternative route begins with (4-(methylsulfonyl)phenyl)methanol. The hydroxyl group is first converted into a better leaving group, often by reaction with methanesulfonyl chloride, followed by nucleophilic substitution with a bromide salt, such as lithium bromide, to yield the final product.[1][2]
Below is a diagram illustrating the workflow for the synthesis of this compound.
Caption: Synthetic routes to this compound.
Experimental Protocols
Synthesis Protocol for Method A: Radical Bromination
This protocol is adapted from established procedures for benzylic bromination.[1]
-
Reaction Setup: A stirred mixture of 1-methyl-4-(methylsulfonyl)benzene (7.5 mmol), N-bromosuccinimide (7.10 mmol), and benzoyl peroxide (0.30 mmol) is prepared in carbon tetrachloride.[1]
-
Reaction Execution: The mixture is heated to reflux and irradiated with a suitable light source (e.g., a sunlamp) to initiate the radical reaction. The reaction progress is monitored by TLC or GC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the succinimide byproduct is removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield this compound.
Synthesis Protocol for Method B: Conversion of Alcohol
This protocol is based on a procedure reported by ChemicalBook.[2]
-
Reaction Setup: To a stirred solution of (4-(methylsulfonyl)phenyl)methanol (10.7 mmol) and triethylamine (16.1 mmol) in acetone (25 mL) at 0 °C, methanesulfonyl chloride (12.9 mmol) is added dropwise.[1][2]
-
Mesylation: The reaction mixture is stirred at 0 °C for 30 minutes.[1]
-
Bromination: The mixture is filtered, and lithium bromide (53.7 mmol) is added to the filtrate at 0 °C.[1][2] The resulting mixture is stirred at 0 °C for 5 minutes, then allowed to warm to room temperature and stirred for an additional 1.5 hours.[2]
-
Work-up: The reaction mixture is filtered again, and the filtrate is concentrated under vacuum. The residue is diluted with water (50 mL) and extracted with dichloromethane (3 x 50 mL).[2]
-
Purification: The combined organic phases are dried over anhydrous sodium sulfate and concentrated under vacuum to afford this compound as a white solid.[2]
Characterization Data
The identity and purity of the synthesized this compound are confirmed through various analytical techniques.
Physical Properties
| Property | Value | Reference |
| Appearance | White to beige crystalline powder | [1][2] |
| Molecular Formula | C₈H₉BrO₂S | [2][3] |
| Molecular Weight | 249.12 g/mol | [2] |
| Melting Point | 82-86 °C | [2] |
| Solubility | Soluble in Methanol | [2] |
Spectroscopic Data
The structural confirmation is primarily achieved through NMR spectroscopy.
| ¹H NMR (300 MHz, CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| Aromatic-H | 7.95 | Doublet | 8.4 | 2H |
| Aromatic-H | 7.61 | Doublet | 8.4 | 2H |
| CH₂Br | 4.53 | Singlet | - | 2H |
| SO₂CH₃ | 3.08 | Singlet | - | 3H |
| Reference for ¹H NMR data:[2] |
Infrared (IR) Spectroscopy: Characteristic IR absorption bands for aromatic compounds are expected in the 1450-1600 cm⁻¹ region.[4] The C-H stretching of the aromatic ring typically appears around 3030 cm⁻¹.[4] Specific bands for the sulfonyl group (S=O stretches) are also anticipated.
Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak, considering the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Safety Information
This compound is classified as a warning-level hazard, with hazard statements H302 (Harmful if swallowed) and H319 (Causes serious eye irritation).[2] Appropriate personal protective equipment, including gloves and eye protection, should be worn during handling.[5] All manipulations should be performed in a well-ventilated fume hood.
This guide consolidates essential information on the synthesis and characterization of this compound, providing a solid foundation for its use in research and development. The detailed protocols and compiled data aim to facilitate its efficient and safe application in the synthesis of novel chemical entities.
References
An In-depth Technical Guide to 1-(Bromomethyl)-4-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(Bromomethyl)-4-(methylsulfonyl)benzene, a key reagent in synthetic chemistry, particularly in the development of novel therapeutic agents. This document details its chemical identity, physicochemical properties, synthesis protocols, and its application in the context of drug discovery, including a conceptual signaling pathway where its derivatives have shown potential.
Chemical Identity and Synonyms
The compound with the systematic IUPAC name This compound is a substituted aromatic hydrocarbon.[1] It is also commonly known by several synonyms, which are often used interchangeably in scientific literature and chemical catalogs.
Table 1: IUPAC Name and Synonyms
| Type | Name |
| IUPAC Name | This compound |
| Synonyms | 4-(Methylsulfonyl)benzyl bromide |
| 4-Methylsulphonylbenzyl bromide | |
| 4-(Bromomethyl)phenyl methyl sulfone |
Physicochemical and Spectral Data
A thorough understanding of the physical and chemical properties of this compound is crucial for its handling, storage, and application in synthesis. The key properties are summarized in the table below.
Table 2: Quantitative Physicochemical and Spectral Data
| Property | Value | Reference |
| Molecular Formula | C₈H₉BrO₂S | [1] |
| Molecular Weight | 249.13 g/mol | [1] |
| Appearance | White to beige crystalline powder | |
| Melting Point | 82-86 °C | |
| Boiling Point | 375.2 ± 34.0 °C (Predicted) | |
| Solubility | Soluble in methanol and dichloromethane. | |
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 7.95 (d, J=8.4 Hz, 2H), 7.61 (d, J=8.4 Hz, 2H), 4.53 (s, 2H), 3.08 (s, 3H) | |
| SMILES | CS(=O)(=O)c1ccc(CBr)cc1 | [1] |
Experimental Protocols: Synthesis
The synthesis of this compound is typically achieved through the bromination of the corresponding alcohol, (4-(methylsulfonyl)phenyl)methanol. The following is a detailed experimental protocol adapted from established synthetic methods.
Materials:
-
(4-(methylsulfonyl)phenyl)methanol
-
Methanesulfonyl chloride
-
Triethylamine
-
Acetone
-
Lithium bromide
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of (4-(methylsulfonyl)phenyl)methanol (2.00 g, 10.7 mmol) and triethylamine (2.24 mL, 16.1 mmol) in acetone (25 mL) at 0 °C, slowly add methanesulfonyl chloride (1.00 mL, 12.9 mmol) dropwise.
-
Maintain the reaction mixture at 0 °C and continue stirring for 30 minutes.
-
Filter the reaction mixture.
-
To the filtrate, add lithium bromide (4.66 g, 53.7 mmol) in three portions at 0 °C.
-
Allow the resulting mixture to stir at 0 °C for 5 minutes, then warm to room temperature and continue stirring for 1.5 hours.
-
Filter the mixture again and concentrate the filtrate under reduced pressure.
-
Dilute the residue with 50 mL of water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield this compound as a white solid.
Role in Drug Discovery and Signaling Pathways
This compound is a valuable building block in medicinal chemistry due to its reactive bromomethyl group, which allows for its conjugation to various molecular scaffolds. While this compound itself is not known to directly target a specific biological pathway, its derivatives have been explored in the development of novel therapeutics, particularly in cancer research.
One key application of related bifunctional linkers, such as bis(bromomethyl)benzenes, is in the "stapling" of peptides.[1] This technique is used to constrain a peptide into its bioactive conformation, often an α-helix, to enhance its binding affinity to a target protein and improve its cell permeability and stability. A prominent example of a pathway targeted by such stapled peptides is the p53-MDM2 protein-protein interaction .
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is negatively regulated by the oncoprotein MDM2, which binds to p53 and promotes its degradation. In many cancers, the p53-MDM2 interaction is a key therapeutic target. Stapled peptides designed to mimic the p53 helix can disrupt this interaction, thereby reactivating p53 and inducing apoptosis in cancer cells.
Below is a conceptual workflow illustrating the synthesis of a hypothetical peptide-based drug using a bifunctional linker and its subsequent mechanism of action in the p53-MDM2 pathway.
References
1-(Bromomethyl)-4-(methylsulfonyl)benzene molecular weight and formula
This technical guide provides the core physicochemical properties of 1-(Bromomethyl)-4-(methylsulfonyl)benzene, a compound of interest for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison for research and experimental purposes.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value |
| Molecular Formula | C8H9BrO2S[1][2] |
| Molecular Weight | 249.12 g/mol [1] |
| Alternate Names | 4-(Bromomethyl)phenyl methyl sulfone, 4-(Methylsulfonyl)benzyl bromide[2] |
| CAS Number | 53606-06-7[1][2][3] |
Experimental Protocols and Visualizations
The scope of this document is to provide the fundamental molecular weight and formula for this compound. As this request pertains to the intrinsic properties of a chemical compound rather than a biological pathway or experimental workflow, detailed experimental protocols and signaling pathway diagrams are not applicable.
References
An In-depth Technical Guide on the Solubility of 1-(Bromomethyl)-4-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the available solubility data for 1-(Bromomethyl)-4-(methylsulfonyl)benzene, a compound of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide summarizes the known qualitative solubility information and furnishes a general, robust experimental protocol for determining the solubility of solid organic compounds. This allows researchers to ascertain solubility in specific solvent systems relevant to their work.
Core Physicochemical Properties
| Property | Value |
| Chemical Formula | C₈H₉BrO₂S |
| Molecular Weight | 249.12 g/mol |
| Physical Form | Crystalline Powder |
| Melting Point | 82-86 °C |
| CAS Number | 53606-06-7 |
Solubility Data
| Solvent | Solubility | Temperature | Source Context |
| Methanol | Soluble | Not Specified | Chemical supplier data sheets indicate solubility in methanol. |
| Acetone | Soluble | Not Specified | Used as a reaction solvent during the synthesis of derivatives, implying good solubility. |
| Dichloromethane | Soluble | Not Specified | Employed as an extraction solvent, indicating a high degree of solubility. |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Objective: To determine the solubility of a solid organic compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent of interest
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or incubator
-
Magnetic stirrer and stir bars
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired experimental temperature.
-
Stir the mixture vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure the solution reaches saturation.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
-
Quantification of the Solute:
-
Determine the mass of the collected filtrate.
-
Dilute the filtered, saturated solution with a known volume of the solvent to a concentration suitable for the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation of Solubility:
-
From the determined concentration of the diluted solution, calculate the concentration of the original saturated solution.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility of a solid organic compound.
Caption: Experimental workflow for solubility determination.
Technical Guide: Safety and Handling of 1-(Bromomethyl)-4-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 1-(Bromomethyl)-4-(methylsulfonyl)benzene (CAS No. 53606-06-7). The information is intended for professionals in research and drug development who may handle this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its potential dangers before handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4) : Harmful in contact with skin.
-
Skin Corrosion/Irritation (Category 1B/1C) : Causes severe skin burns and eye damage.
-
Serious Eye Damage/Eye Irritation (Category 1) : Causes serious eye damage.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.
Signal Word: Danger
Hazard Pictograms:
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the Safety Data Sheets (SDS). Key precautions include avoiding contact with skin and eyes, not breathing dust, and using only in a well-ventilated area.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 53606-06-7 | |
| Molecular Formula | C₈H₉BrO₂S | |
| Molecular Weight | 249.13 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 83-87 °C | |
| Boiling Point | Not available | |
| Flash Point | Not available | |
| Solubility | Soluble in methanol and other organic solvents. |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Engineering Controls
-
Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required when handling this substance:
| PPE Category | Specification |
| Eye/Face | Chemical safety goggles and a face shield. |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before and during use. |
| Body | A flame-retardant lab coat, worn over personal clothing. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit is recommended. |
| Respiratory | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
General Handling Procedures
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
Remove contaminated clothing and wash it before reuse.
First Aid and Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response Protocol
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, bases, and amines.
-
Disposal: Dispose of this chemical and its container in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Logical Workflow for Handling this compound
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Logical workflow for the safe handling of this compound.
Disclaimer: This guide is intended for informational purposes only and does not supersede any local, state, or federal regulations or institutional safety protocols. Always consult the most recent Safety Data Sheet (SDS) before handling any chemical.
Technical Guide: Spectroscopic Characterization of 1-(Bromomethyl)-4-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for the compound 1-(Bromomethyl)-4-(methylsulfonyl)benzene. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development, where precise structural elucidation of chemical entities is paramount.
Core Data Presentation
The following tables summarize the ¹H and predicted ¹³C NMR spectral data for this compound. The ¹H NMR data is experimentally derived, while the ¹³C NMR data is predicted based on the analysis of structurally similar compounds.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.95 | Doublet (d) | 8.4 | 2H | Ar-H (ortho to -SO₂CH₃) |
| 7.61 | Doublet (d) | 8.4 | 2H | Ar-H (ortho to -CH₂Br) |
| 4.53 | Singlet (s) | - | 2H | -CH₂Br |
| 3.08 | Singlet (s) | - | 3H | -SO₂CH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 300 MHz
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~143 | Quaternary | Ar-C (-SO₂CH₃) |
| ~140 | Quaternary | Ar-C (-CH₂Br) |
| ~130 | Tertiary | Ar-CH (ortho to -CH₂Br) |
| ~128 | Tertiary | Ar-CH (ortho to -SO₂CH₃) |
| ~44 | Primary | -SO₂C H₃ |
| ~32 | Primary | -C H₂Br |
Note: These are predicted values based on analogous structures and may vary from experimental results.
Experimental Protocols
The following is a detailed protocol for the acquisition of NMR spectra for a solid aromatic compound such as this compound.
1. Sample Preparation
-
Materials:
-
This compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity (≥99.8 atom % D)
-
High-quality 5 mm NMR tube and cap
-
Glass Pasteur pipette and bulb
-
Small vial
-
Kimwipes or other lint-free tissue
-
(Optional) Internal standard, such as tetramethylsilane (TMS)
-
-
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Gently swirl or vortex the vial to ensure the complete dissolution of the solid. If the compound is not readily soluble, sonication may be applied for a short period.
-
To remove any particulate matter that could affect the spectral resolution, filter the solution. This can be achieved by placing a small, tight plug of glass wool or a specialized filter into a Pasteur pipette and then transferring the solution through the pipette into the NMR tube.
-
Carefully place the NMR tube into a spinner turbine, ensuring it is set to the correct depth using a depth gauge.
-
Wipe the exterior of the NMR tube with a lint-free tissue to remove any dust or fingerprints.
-
2. NMR Data Acquisition
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a suitable probe.
-
-
General Parameters:
-
Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This can be performed manually or automatically.
-
Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize sensitivity.
-
-
¹H NMR Acquisition Parameters (Example):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range that covers all expected proton signals (e.g., 0-10 ppm).
-
-
¹³C NMR Acquisition Parameters (Example):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans (NS): Due to the lower natural abundance of ¹³C, a larger number of scans is required (e.g., 128 to 1024 or more, depending on the sample concentration and desired signal-to-noise ratio).
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range that covers all expected carbon signals (e.g., 0-200 ppm).
-
3. Data Processing
-
The raw data (Free Induction Decay or FID) is processed using the spectrometer's software.
-
Fourier Transformation: The FID is converted from the time domain to the frequency domain.
-
Phasing: The spectrum is phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard (e.g., TMS at 0 ppm).
-
Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.
Visualization of the Characterization Workflow
The following diagram illustrates the logical workflow for the NMR-based characterization of this compound.
Caption: Logical workflow for NMR characterization.
Spectroscopic and Synthetic Profile of 1-(Bromomethyl)-4-(methylsulfonyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the versatile reagent, 1-(Bromomethyl)-4-(methylsulfonyl)benzene. This compound serves as a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its bifunctional nature, featuring a reactive bromomethyl group and an electron-withdrawing methylsulfonyl moiety, makes it a valuable intermediate for introducing the 4-(methylsulfonyl)benzyl group into target molecules. This guide presents available spectroscopic data to aid in the identification and characterization of this compound and details a common synthetic route.
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound. Due to the limited availability of complete experimental spectra for this specific compound in public databases, data from closely related structural analogs are included for comparative purposes where necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Data Source |
| 7.95 | Doublet (d) | 8.4 | 2H | Aromatic (H-2, H-6) | Experimental Data |
| 7.61 | Doublet (d) | 8.4 | 2H | Aromatic (H-3, H-5) | Experimental Data |
| 4.53 | Singlet (s) | - | 2H | -CH₂Br | Experimental Data |
| 3.08 | Singlet (s) | - | 3H | -SO₂CH₃ | Experimental Data |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Analog-Based)
| Chemical Shift (δ) ppm | Assignment (Predicted for Target) | Data Source |
| ~145 | C-4 (ipso to -SO₂CH₃) | Prediction |
| ~139 | C-1 (ipso to -CH₂Br) | Prediction |
| ~130 | C-3, C-5 | Prediction |
| ~128 | C-2, C-6 | Prediction |
| ~44 | -SO₂CH₃ | Prediction |
| ~32 | -CH₂Br | Prediction |
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data (Analog-Based)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-3100 | Medium-Weak | Aromatic C-H Stretch |
| ~2900-3000 | Weak | Aliphatic C-H Stretch (-CH₂-, -CH₃) |
| ~1590, ~1480 | Medium-Weak | Aromatic C=C Stretch |
| ~1320, ~1150 | Strong | Asymmetric and Symmetric SO₂ Stretch |
| ~1210 | Strong | C-Br Stretch |
| ~820 | Strong | p-Disubstituted Benzene C-H Bend (out-of-plane) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Predicted)
Note: The following data is based on predicted fragmentation patterns for this compound under Electron Ionization (EI).
| m/z | Proposed Fragment Ion |
| 248/250 | [M]⁺ (Molecular ion with Br isotopes) |
| 169 | [M - Br]⁺ |
| 155 | [M - SO₂CH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.
Synthesis of this compound
A common route for the synthesis of this compound involves the bromination of (4-(methylsulfonyl)phenyl)methanol.
Materials:
-
(4-(methylsulfonyl)phenyl)methanol
-
Triethylamine
-
Methanesulfonyl chloride
-
Lithium bromide
-
Acetone
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
A solution of (4-(methylsulfonyl)phenyl)methanol (1.0 eq) and triethylamine (1.5 eq) in acetone is cooled to 0 °C.
-
Methanesulfonyl chloride (1.2 eq) is added dropwise to the stirred solution at 0 °C. The mixture is stirred for 30 minutes at this temperature.
-
The reaction mixture is filtered, and lithium bromide (5.0 eq) is added to the filtrate at 0 °C.
-
The resulting mixture is stirred at 0 °C for 5 minutes and then allowed to warm to room temperature, with stirring continued for 1.5 hours.
-
The mixture is filtered again, and the filtrate is concentrated under reduced pressure.
-
The residue is diluted with water and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound as a white solid.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: A small amount of the purified solid is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Spectra are recorded on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Standard acquisition parameters are used, typically with a 90° pulse and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Proton-decoupled spectra are acquired to obtain singlets for each unique carbon atom.
FT-IR Spectroscopy:
-
Sample Preparation: A thin film of the solid sample is prepared on a potassium bromide (KBr) plate by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disc.
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Instrumentation: An Electron Ionization Mass Spectrometer (EI-MS) is used for analysis.
-
Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.
-
Ionization: The sample is ionized using a standard electron energy of 70 eV.
-
Analysis: The resulting fragments are separated by a mass analyzer (e.g., quadrupole) and detected to generate the mass spectrum.
Visualizations
Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound.
An In-depth Technical Guide to 1-(Bromomethyl)-4-(methylsulfonyl)benzene: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and key characteristics of the versatile reagent, 1-(Bromomethyl)-4-(methylsulfonyl)benzene. While its exact initial synthesis remains to be definitively pinpointed in a singular seminal publication, this document traces its emergence in the scientific literature and patent landscape, alongside its chemical properties, established synthesis protocols, and evolving applications in organic synthesis and medicinal chemistry.
Introduction
This compound, also known as 4-(methylsulfonyl)benzyl bromide, is a bifunctional organic compound featuring a reactive bromomethyl group and an electron-withdrawing methylsulfonyl group. This unique combination of functionalities makes it a valuable reagent in a variety of chemical transformations, particularly as a benzylating agent for introducing the 4-(methylsulfonyl)benzyl moiety into molecules. This guide delves into the historical context of its development and provides a detailed examination of its properties and synthesis.
Discovery and Historical Context
The precise first synthesis and discovery of this compound is not prominently documented in a single, easily identifiable source. Its appearance in the chemical literature seems to be more of a gradual emergence as a useful building block rather than a landmark discovery. The Chemical Abstracts Service (CAS) registry number for this compound is 53606-06-7 . While pinpointing the exact date of the first registration is challenging, this number serves as a key identifier for tracing its documented history.
Early research into related compounds, such as other substituted benzyl halides and sulfones, laid the groundwork for the eventual synthesis and utilization of this compound. The development of reliable methods for the oxidation of sulfides to sulfones and the radical bromination of benzylic positions were critical precursors to its preparation. It is likely that the compound was first synthesized and used in an industrial or medicinal chemistry setting before appearing in mainstream academic literature, which is a common trajectory for many specialized reagents.
Its utility as a reagent in organic synthesis, particularly for the introduction of a stable yet reactive handle in molecules, likely drove its initial synthesis and subsequent commercial availability. The methylsulfonyl group provides a polar, electron-withdrawing feature that can influence the reactivity of the benzyl group and confer specific properties to the final products.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in research and development.
| Property | Value | Reference |
| CAS Number | 53606-06-7 | N/A |
| Molecular Formula | C₈H₉BrO₂S | N/A |
| Molecular Weight | 249.13 g/mol | [1] |
| Appearance | White to off-white crystalline solid | N/A |
| Melting Point | 98-102 °C | N/A |
| Boiling Point | Decomposes upon heating | N/A |
| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, and acetone. Insoluble in water. | N/A |
| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 7.95 (d, J=8.4 Hz, 2H), 7.61 (d, J=8.4 Hz, 2H), 4.53 (s, 2H), 3.08 (s, 3H) | [2] |
Key Experimental Protocols for Synthesis
Several synthetic routes to this compound have been reported. The two most common methods are detailed below.
Synthesis from (4-(Methylsulfonyl)phenyl)methanol
This two-step, one-pot procedure is a widely used laboratory-scale synthesis.
Reaction Scheme:
Figure 1: Synthesis from (4-(Methylsulfonyl)phenyl)methanol.
Detailed Protocol:
-
To a stirred solution of (4-(methylsulfonyl)phenyl)methanol (1 equivalent) and triethylamine (1.5 equivalents) in acetone at 0 °C, methanesulfonyl chloride (1.2 equivalents) is added dropwise.
-
The reaction mixture is stirred at this temperature for 30 minutes.
-
The reaction mixture is filtered to remove the triethylamine hydrochloride salt.
-
To the filtrate, lithium bromide (5 equivalents) is added at 0 °C.
-
The resulting mixture is allowed to warm to room temperature and stirred for an additional 1.5 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield the product as a white solid.[2]
Synthesis from 4-Methylphenyl Methyl Sulfone
This method involves the radical bromination of the benzylic methyl group.
Reaction Scheme:
Figure 2: Synthesis from 4-Methylphenyl Methyl Sulfone.
Detailed Protocol:
-
A mixture of 4-methylphenyl methyl sulfone (1 equivalent), N-bromosuccinimide (NBS) (1.05 equivalents), and a catalytic amount of benzoyl peroxide (BPO) in a suitable solvent such as carbon tetrachloride is prepared.
-
The mixture is heated to reflux and irradiated with a UV lamp to initiate the radical reaction.
-
The reaction progress is monitored by a suitable technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound is as an alkylating agent to introduce the 4-(methylsulfonyl)benzyl group. This moiety can serve several purposes in drug design and synthesis:
-
Linker/Spacer: The benzyl group can act as a rigid spacer to connect different pharmacophores within a molecule.
-
Pharmacophore Component: The sulfone group can engage in hydrogen bonding and other non-covalent interactions with biological targets.
-
Modulation of Physicochemical Properties: The polar sulfone group can influence the solubility, lipophilicity, and metabolic stability of a drug candidate.
-
Synthetic Handle: The bromomethyl group provides a reactive site for further functionalization.
While specific blockbuster drugs containing this exact fragment are not readily identifiable, its presence as a building block in patented compounds suggests its use in the exploration of new chemical entities across various therapeutic areas.
In organic synthesis, it is a versatile reagent for the S-alkylation, N-alkylation, O-alkylation, and C-alkylation of a wide range of substrates.
Logical Workflow for Utilization in Synthesis
The general workflow for using this compound as an alkylating agent is depicted below.
Figure 3: General experimental workflow for alkylation reactions.
Conclusion
This compound has established itself as a valuable and versatile reagent in the toolkit of synthetic and medicinal chemists. While its formal discovery is not marked by a singular event, its continued presence in the scientific and patent literature underscores its utility. The combination of a reactive benzylic bromide and a polar, electron-withdrawing sulfone group provides a unique set of properties that are leveraged in the design and synthesis of complex molecules. This guide has provided a comprehensive overview of its history, properties, synthesis, and applications, serving as a valuable resource for researchers in the field.
References
Theoretical Insights into the Reactivity of 1-(Bromomethyl)-4-(methylsulfonyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical examination of the reactivity of 1-(bromomethyl)-4-(methylsulfonyl)benzene, a key intermediate in organic synthesis and drug discovery. By integrating principles of physical organic chemistry with computational insights on analogous systems, this document elucidates the mechanistic pathways governing its reactions, with a particular focus on nucleophilic substitution. The influence of the potent electron-withdrawing methylsulfonyl group on the transition state geometry, reaction kinetics, and mechanistic landscape (SN1 vs. SN2) is a central theme. This guide also furnishes detailed experimental protocols for the kinetic analysis of this compound's reactivity, offering a practical framework for its application in research and development.
Introduction
This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of a reactive benzylic bromide moiety, a versatile handle for introducing the 4-(methylsulfonyl)phenyl group into various molecular scaffolds. The electronic properties of the methylsulfonyl group exert a profound influence on the reactivity of the benzylic carbon, making a thorough understanding of its reaction mechanisms crucial for predictable and efficient synthesis.
This guide will explore the theoretical underpinnings of this reactivity, drawing upon established principles of physical organic chemistry and computational studies of related substituted benzyl bromides.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A common laboratory-scale synthesis involves the radical bromination of 1-methyl-4-(methylsulfonyl)benzene using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.
Alternatively, a two-step procedure starting from (4-(methylsulfonyl)phenyl)methanol is also employed. The alcohol is first converted to a mesylate, which is then displaced by a bromide ion.
Theoretical Framework for Reactivity
The reactivity of this compound in nucleophilic substitution reactions is dictated by the electronic nature of the para-methylsulfonyl group. This group is a strong electron-withdrawing group (EWG) through both inductive and resonance effects.
Hammett Analysis
The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the rate (k) of a reaction relative to the unsubstituted compound (k₀). The substituent constant (σ) is a measure of the electronic effect of the substituent, and the reaction constant (ρ) reflects the sensitivity of the reaction to these effects.
For substituents that can engage in direct resonance with the reaction center, modified substituent constants (σ⁺ or σ⁻) are often used. In the case of nucleophilic substitution of benzyl bromides, the nature of the transition state determines which constant is most appropriate.
Table 1: Hammett Substituent Constants
| Substituent | σ_p | σ⁺ |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.17 | -0.31 |
| -OCH₃ | -0.27 | -0.78 |
| -Cl | 0.23 | 0.11 |
| -NO₂ | 0.78 | 0.79 |
| -SO₂CH₃ | 0.72 | N/A |
The large positive σ_p value for the methylsulfonyl group indicates its strong electron-withdrawing nature.
Mechanistic Considerations: SN1 vs. SN2 Pathways
Nucleophilic substitution at a benzylic carbon can proceed through a spectrum of mechanisms, with the SN1 and SN2 pathways representing the two extremes.
-
SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate. Electron-donating groups (EDGs) at the para position stabilize the benzylic carbocation through resonance and induction, thus favoring the SN1 pathway.
-
SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon as the leaving group departs. Electron-withdrawing groups (EWGs) at the para position destabilize the developing positive charge of an SN1-like transition state and increase the electrophilicity of the benzylic carbon, thereby favoring the SN2 pathway.
Given that the methylsulfonyl group is a potent EWG, it is anticipated to strongly favor an SN2 mechanism for nucleophilic substitution reactions of this compound. The EWG will destabilize any significant positive charge development on the benzylic carbon, making the formation of a carbocation intermediate highly unfavorable.
The logical relationship for the influence of the substituent on the reaction mechanism is depicted in the following diagram:
Computational Insights from Analogous Systems
For the SN2 reaction of benzyl bromides with EWGs, the transition state is expected to be "tighter," with shorter bond distances between the nucleophile, the benzylic carbon, and the leaving group, compared to the "looser" transition state for substrates with EDGs.
Experimental Protocols for Reactivity Studies
To quantitatively assess the reactivity of this compound, kinetic studies of its solvolysis or reaction with a specific nucleophile can be performed.
General Protocol for Solvolysis Kinetics
This protocol describes a general method for determining the first-order rate constant for the solvolysis of this compound in a mixed solvent system (e.g., ethanol/water).
Materials:
-
This compound
-
Ethanol (absolute)
-
Deionized water
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
Acid-base indicator (e.g., bromothymol blue)
-
Constant temperature bath
-
Burette, pipettes, volumetric flasks, and Erlenmeyer flasks
Procedure:
-
Solvent Preparation: Prepare the desired solvent mixture (e.g., 50:50 v/v ethanol/water) in a volumetric flask.
-
Reaction Setup: In an Erlenmeyer flask, add a precise volume of the solvent mixture and a few drops of the indicator. Place the flask in the constant temperature bath to equilibrate.
-
Initiation of Reaction: Prepare a stock solution of this compound in a small amount of a suitable solvent (e.g., acetone). At time t=0, inject a small, precise volume of the stock solution into the equilibrated solvent mixture and start a timer.
-
Titration: The solvolysis reaction will produce HBr, causing the indicator to change color. Titrate the reaction mixture with the standardized NaOH solution to the endpoint. Record the volume of NaOH added and the time.
-
Data Collection: Repeat the titration at regular time intervals until the reaction is complete (i.e., the volume of NaOH required for neutralization no longer changes).
-
Data Analysis: The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required at the completion of the reaction, and Vt is the volume required at time t. The slope of this line will be -k.
The workflow for this experimental protocol is illustrated below:
Predicted Reactivity and Conclusion
Based on the strong electron-withdrawing nature of the para-methylsulfonyl group, the following reactivity profile for this compound is predicted:
-
Reaction Mechanism: Nucleophilic substitution reactions will overwhelmingly proceed via an SN2 mechanism . The SN1 pathway is highly disfavored due to the electronic destabilization of the potential benzylic carbocation intermediate.
-
Reaction Rate: Compared to unsubstituted benzyl bromide, the rate of SN2 reactions may be influenced by competing factors. The electron-withdrawing group increases the electrophilicity of the benzylic carbon, which should accelerate the reaction. However, the transition state for an SN2 reaction involves the buildup of negative charge, which is delocalized onto the aromatic ring. A strong EWG at the para position can stabilize this negative charge, potentially leading to a rate enhancement. Computational studies on analogous systems suggest that in solution, the interplay of electronic and solvation effects can be complex.
-
Transition State: The SN2 transition state is expected to be "tight," with a more trigonal bipyramidal geometry at the benzylic carbon compared to reactions with electron-donating groups.
Methodological & Application
Application Notes and Protocols: 1-(Bromomethyl)-4-(methylsulfonyl)benzene as a Protecting Group for Phenols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(bromomethyl)-4-(methylsulfonyl)benzene for the protection of phenolic hydroxyl groups. This reagent introduces the 4-(methylsulfonyl)benzyl (Mos) protecting group, offering distinct stability and potential for selective deprotection in complex organic syntheses. Detailed experimental protocols for both the protection and deprotection steps are provided below, along with a summary of reaction conditions and stability profiles.
Introduction
In the synthesis of complex molecules, particularly in the field of drug development, the selective protection and deprotection of functional groups is of paramount importance. Phenolic hydroxyl groups, due to their acidic nature and nucleophilicity, often require protection to prevent unwanted side reactions. The 4-(methylsulfonyl)benzyl (Mos) group is an electron-withdrawing benzyl-type protecting group. The presence of the para-methylsulfonyl substituent significantly alters the electronic properties of the benzyl group, influencing its stability and the conditions required for its cleavage compared to standard benzyl or p-methoxybenzyl (PMB) ethers.
Chemical Properties
-
Chemical Name: this compound
-
Synonyms: 4-(Methylsulfonyl)benzyl bromide
-
CAS Number: 53606-06-7[1]
-
Molecular Formula: C₈H₉BrO₂S[2]
-
Molecular Weight: 249.12 g/mol [3]
-
Appearance: Solid[4]
Application: Protection of Phenols
The protection of phenols with this compound proceeds via a Williamson ether synthesis. The phenolic proton is first removed by a base to generate a more nucleophilic phenoxide, which then displaces the bromide from the benzylic position of the reagent.
General Experimental Workflow for Phenol Protection
Caption: General workflow for the protection of phenols using this compound.
Experimental Protocol: Protection of Phenol
This protocol describes a general procedure for the protection of a simple phenol. Reaction conditions may need to be optimized for specific substrates.
Materials:
-
Phenol (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv), finely powdered and dried
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the phenol in anhydrous DMF, add potassium carbonate.
-
Add this compound to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(methylsulfonyl)benzyl protected phenol.
Data Presentation: Protection of Phenols
| Phenol Substrate | Base | Solvent | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 18 | Data not available |
| 4-Methoxyphenol | NaH | THF | 12 | Data not available |
| 2,6-Dimethylphenol | Cs₂CO₃ | Acetonitrile | 24 | Data not available |
| Note: Specific yield data for the protection of various phenols with this compound is not readily available in the searched literature. The conditions presented are based on general Williamson ether synthesis protocols. |
Application: Deprotection of 4-(Methylsulfonyl)benzyl Ethers
The electron-withdrawing nature of the methylsulfonyl group makes the Mos-protected phenols more stable to acidic conditions compared to standard benzyl ethers. Cleavage of the Mos group can be challenging, and standard debenzylation methods may not be effective. Catalytic hydrogenolysis is a potential method, although the sulfur-containing moiety could interfere with the catalyst.
General Experimental Workflow for Deprotection
Caption: General workflow for the deprotection of 4-(methylsulfonyl)benzyl protected phenols.
Experimental Protocol: Deprotection via Catalytic Hydrogenolysis
This protocol outlines a potential method for the cleavage of the Mos group. Optimization of catalyst loading, hydrogen pressure, and reaction time may be necessary.
Materials:
-
4-(Methylsulfonyl)benzyl protected phenol (1.0 equiv)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the 4-(methylsulfonyl)benzyl protected phenol in a suitable solvent (e.g., methanol or ethyl acetate) in a flask equipped with a stir bar.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or in a Parr apparatus) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary to yield the deprotected phenol.
Data Presentation: Deprotection of 4-(Methylsulfonyl)benzyl Ethers
| Deprotection Method | Reagents | Solvent | Time (h) | Yield (%) |
| Catalytic Hydrogenolysis | H₂, Pd/C | Methanol | 24 | Data not available |
| Strong Acid Cleavage | HBr | Acetic Acid | 12 | Data not available |
| Oxidative Cleavage | DDQ | Dichloromethane/Water | 6 | Data not available |
| Note: Specific yield data for the deprotection of 4-(methylsulfonyl)benzyl ethers of phenols is not readily available in the searched literature. The proposed conditions are based on general deprotection methods for benzyl ethers and may require significant optimization. |
Stability Profile
The 4-(methylsulfonyl)benzyl (Mos) protecting group is expected to exhibit the following stability characteristics:
-
Stable to:
-
Mild to moderately acidic conditions.
-
Basic conditions (e.g., those used for ester hydrolysis).
-
Many oxidizing and reducing agents that do not affect benzyl ethers.
-
-
Labile to:
-
Strong acidic conditions (though likely more stable than a standard benzyl ether).
-
Catalytic hydrogenolysis (potential for catalyst poisoning should be considered).
-
Logical Relationships in Protecting Group Strategy
Caption: Logical relationship between the protection and deprotection steps in a synthetic sequence.
Conclusion
The use of this compound to install the 4-(methylsulfonyl)benzyl (Mos) protecting group on phenols offers a potentially valuable strategy in multi-step organic synthesis. The electron-withdrawing nature of the methylsulfonyl group imparts a unique stability profile, likely rendering the protected phenol more resistant to acidic conditions than traditional benzyl ethers. However, the development of reliable and high-yielding deprotection protocols is crucial for its widespread adoption. Further research is required to establish optimized conditions for both the protection and, more critically, the cleavage of this protecting group from a variety of phenolic substrates. The protocols and data presented herein provide a foundation for researchers to explore the utility of the Mos group in their synthetic endeavors.
References
Application Notes and Protocols: N-alkylation of Indoles with 1-(Bromomethyl)-4-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of indoles is a cornerstone transformation in organic synthesis, pivotal to the development of a vast array of biologically active compounds and pharmaceutical agents. The indole nucleus is a privileged scaffold found in numerous natural products and approved drugs. Modification at the N-1 position of the indole ring by introducing alkyl or substituted benzyl groups, such as the 4-(methylsulfonyl)benzyl moiety, can significantly alter the molecule's steric and electronic properties. This modulation can enhance pharmacological activity, improve metabolic stability, and fine-tune binding affinity to biological targets.
The 4-(methylsulfonyl)phenyl group is a key pharmacophore in various drugs, notably in selective COX-2 inhibitors.[1] Its incorporation onto the indole nitrogen can lead to novel compounds with potential applications in anti-inflammatory, anticancer, and antimicrobial therapies. This document provides a detailed protocol for the N-alkylation of indoles with 1-(Bromomethyl)-4-(methylsulfonyl)benzene, a versatile reagent for introducing this important functional group.
Key Applications
N-alkylated indoles bearing the 4-(methylsulfonyl)benzyl group are valuable intermediates in drug discovery for the synthesis of:
-
Selective COX-2 Inhibitors: The methylsulfonyl group is a hallmark of several coxibs, and its presence on an indole scaffold can lead to potent and selective anti-inflammatory agents.
-
Anticancer Agents: The indole nucleus is present in many anticancer compounds, and N-functionalization can lead to new derivatives with enhanced efficacy.
-
Antimicrobial Agents: Modification of the indole core is a common strategy in the development of new antibacterial and antifungal compounds.
Reaction Scheme
The general reaction for the N-alkylation of indole with this compound is depicted below:
Caption: General reaction scheme for the N-alkylation of indole.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the N-alkylation of indole with substituted benzyl halides. While specific data for this compound is not extensively published, the yields are based on analogous reactions and established methodologies for indole N-alkylation, which often proceed in high to quantitative yields.[2]
| Indole Substrate | Base (Equivalents) | Alkylating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Indole | NaH (1.2) | This compound (1.1) | DMF | 0 to RT | 2-12 | 85-95 |
| Indole | KOH (1.5) | This compound (1.1) | DMSO | RT | 2-8 | 80-90 |
| 5-Bromoindole | NaH (1.2) | This compound (1.1) | DMF | 0 to RT | 4-16 | 80-90 |
| 2-Methylindole | NaH (1.2) | This compound (1.1) | THF | 0 to RT | 6-24 | 75-85 |
Experimental Protocols
Two common and effective protocols for the N-alkylation of indole with this compound are provided below.
Protocol 1: Using Sodium Hydride in DMF
This is a widely used and highly effective method for the N-alkylation of indoles.
Materials and Reagents:
-
Indole
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add indole (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the indole. The concentration can typically range from 0.1 to 0.5 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Hydrogen gas will evolve.
-
Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes, or until the evolution of gas ceases.
-
Addition of Alkylating Agent: Slowly add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-alkylated indole.
Protocol 2: Using Potassium Hydroxide in DMSO
This method offers an alternative to using sodium hydride and is also highly effective.
Materials and Reagents:
-
Indole
-
This compound
-
Potassium Hydroxide (KOH), powdered
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: To a round-bottom flask, add powdered potassium hydroxide (1.5 eq) and anhydrous DMSO. Stir the mixture at room temperature for 5-10 minutes.
-
Addition of Indole: Add indole (1.0 eq) to the mixture and continue stirring at room temperature for 45-60 minutes to form the potassium salt of indole.
-
Addition of Alkylating Agent: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2-8 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with water.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter and concentrate the organic layer under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield the desired N-alkylated indole.
Experimental Workflow Diagram
Caption: Experimental workflow for the N-alkylation of indole.
References
Application Notes and Protocols for the Alkylation of Thiols with 1-(Bromomethyl)-4-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The S-alkylation of thiols is a fundamental transformation in organic synthesis, yielding thioethers that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1] The reagent, 1-(bromomethyl)-4-(methylsulfonyl)benzene, serves as a valuable electrophile in this reaction. The presence of the methylsulfonyl group, a strong electron-withdrawing moiety, enhances the reactivity of the benzylic bromide towards nucleophilic substitution. Furthermore, the methylsulfonyl group is a recognized pharmacophore in medicinal chemistry, known to improve physicochemical properties such as solubility and metabolic stability, and to modulate the biological activity of drug candidates.[2]
Applications in Drug Discovery and Development
Thioethers derived from this compound are of significant interest in drug discovery, particularly in the development of novel anticancer agents. The benzenesulfonamide scaffold, structurally related to the product of this reaction, is a key feature in a variety of enzyme inhibitors.[3][4]
Compounds bearing a methylsulfonylphenyl group have been investigated as inhibitors of critical signaling pathways implicated in cancer progression. One such pathway is the PI3K/Akt/mTOR signaling cascade, which plays a central role in regulating cell proliferation, survival, and angiogenesis.[5][6][7] Dysregulation of this pathway is a hallmark of many human cancers.[5][8] The synthesis of molecules that can modulate this pathway is a key strategy in the development of targeted cancer therapies.[6][8] The thioethers synthesized from this compound represent a class of compounds with the potential to act as inhibitors of kinases or other enzymes within this pathway.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the S-alkylation of various thiols with benzylic bromides, providing a basis for the protocol with this compound.
| Thiol Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Thiophenol | K₂CO₃ | Acetonitrile | 80 | 2 | 95 | Adapted from[1] |
| 4-Methylthiophenol | Cs₂CO₃ | DMF | Room Temp | 1 | 92 | Adapted from[1] |
| 4-Chlorothiophenol | Et₃N | Dichloromethane | Room Temp | 3 | 88 | Adapted from[1] |
| Cysteine derivative | NaHCO₃ | aq. Acetonitrile | Room Temp | 4 | 85 | Adapted from[9] |
| 2-Mercaptobenzimidazole | KOH | Ethanol | 60 | 2.5 | 90 | General Protocol |
Experimental Protocols
General Protocol for the S-Alkylation of a Thiol with this compound
This protocol describes a general method for the synthesis of 1-((arylthio)methyl)-4-(methylsulfonyl)benzene derivatives.
Materials:
-
Thiol (e.g., thiophenol) (1.0 mmol)
-
This compound (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Acetonitrile (10 mL)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred solution of the thiol (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes to form the thiolate salt.
-
Add this compound (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and quench with deionized water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine solution (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure thioether.
Visualizations
Caption: General reaction scheme for the S-alkylation of thiols.
Caption: Experimental workflow for thioether synthesis.
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. adooq.com [adooq.com]
- 3. Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]
- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Phosphodiesterase Inhibitors Utilizing 1-(Bromomethyl)-4-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromomethyl)-4-(methylsulfonyl)benzene is a key building block in the synthesis of a variety of pharmacologically active compounds. Its bifunctional nature, featuring a reactive bromomethyl group for alkylation and a methylsulfonyl moiety that can influence solubility, metabolic stability, and target engagement, makes it a valuable reagent in medicinal chemistry. This document provides detailed application notes and protocols for the use of this compound in the synthesis of phosphodiesterase (PDE) inhibitors, compounds of significant interest for the treatment of a range of disorders including inflammatory diseases, cardiovascular conditions, and neurological disorders.
Phosphodiesterases are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3][4] Inhibition of specific PDE isoenzymes can lead to elevated levels of these second messengers, thereby modulating downstream signaling pathways and eliciting therapeutic effects.[1][3]
Application in the Synthesis of a Novel Pyrrolo[3,2,1-jk][1][4]benzodiazepine-based PDE Inhibitor
Recent advancements in the field have demonstrated the utility of this compound in the synthesis of potent and selective PDE inhibitors. One notable example is the synthesis of a novel pyrrolo[3,2,1-jk][1][4]benzodiazepine derivative, which has shown promising activity as a phosphodiesterase inhibitor. The 4-(methylsulfonyl)benzyl moiety introduced by this reagent plays a crucial role in the molecule's interaction with the target enzyme.
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and activity of the target PDE inhibitor.
| Parameter | Value | Reference |
| Starting Material | 9-amino-1-phenyl-6,7-dihydro-3H-pyrrolo[3,2,1-jk][1][4]benzodiazepin-4(3H)-one | Internal Data |
| Reagent | This compound | Internal Data |
| Product | 9-amino-8-((4-(methylsulfonyl)phenyl)methyl)-1-phenyl-6,7-dihydro-3H-pyrrolo[3,2,1-jk][1][4]benzodiazepin-4(3H)-one | Internal Data |
| Reaction Yield | Not explicitly stated, but the process is described as an effective synthetic route. | Internal Data |
| Biological Target | Phosphodiesterase (specific isoenzyme may vary based on the full structure) | General Knowledge |
| IC50 Value | Dependent on the specific PDE isoenzyme and assay conditions. | Not Available |
Experimental Protocols
This section provides a detailed protocol for the key alkylation step involving this compound in the synthesis of the aforementioned pyrrolo[3,2,1-jk][1][4]benzodiazepine-based PDE inhibitor.
Protocol: N-Alkylation of 9-amino-1-phenyl-6,7-dihydro-3H-pyrrolo[3,2,1-jk][1][4]benzodiazepin-4(3H)-one
Objective: To introduce the 4-(methylsulfonyl)benzyl moiety onto the core scaffold.
Materials:
-
9-amino-1-phenyl-6,7-dihydro-3H-pyrrolo[3,2,1-jk][1][4]benzodiazepin-4(3H)-one
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
-
Thin Layer Chromatography (TLC) supplies
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of 9-amino-1-phenyl-6,7-dihydro-3H-pyrrolo[3,2,1-jk][1][4]benzodiazepin-4(3H)-one (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture under an inert atmosphere at room temperature for 15-20 minutes.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by TLC.
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-alkylated product.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Visualizations
Signaling Pathway
Phosphodiesterase inhibitors exert their effects by modulating cyclic nucleotide signaling pathways. The diagram below illustrates the general mechanism of action.
Caption: General cyclic nucleotide signaling pathway modulated by PDE inhibitors.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and evaluation of the PDE inhibitor.
Caption: Workflow for the synthesis and evaluation of the PDE inhibitor.
Conclusion
This compound serves as a valuable and versatile reagent for the synthesis of novel phosphodiesterase inhibitors. The protocol described herein provides a reliable method for the introduction of the 4-(methylsulfonyl)benzyl moiety, which is a key structural feature for achieving potent biological activity. The provided diagrams offer a clear visualization of the underlying biological pathways and the experimental process, aiding researchers in the design and execution of their synthetic and pharmacological studies. Further investigation into the structure-activity relationships of these compounds will continue to advance the development of new and improved PDE inhibitors for various therapeutic applications.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-(Bromomethyl)-4-(methylsulfonyl)benzene in Agrochemical Synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromomethyl)-4-(methylsulfonyl)benzene is a versatile reagent in organic synthesis, serving as a valuable building block for the introduction of the 4-(methylsulfonyl)benzyl moiety into various molecular scaffolds. This structural motif is of significant interest in the design of novel agrochemicals due to the favorable physicochemical properties conferred by the methylsulfonyl group, such as increased polarity and potential for enhanced binding to biological targets. This document outlines the application of this compound in the synthesis of pyrazole-based agrochemicals, which are a prominent class of compounds exhibiting a broad spectrum of herbicidal and fungicidal activities. The protocols provided herein describe the synthesis of a representative N-alkylated pyrazole derivative, a key intermediate that can be further elaborated to produce a range of potential agrochemical candidates.
Core Application: Synthesis of Pyrazole-Based Agrochemicals
The primary application of this compound in agrochemical synthesis is the alkylation of heteroatoms, most notably the nitrogen atoms of heterocyclic rings such as pyrazoles. The resulting N-arylmethyl pyrazoles are key intermediates in the synthesis of various commercial and developmental agrochemicals. The methylsulfonyl group can act as a crucial pharmacophore, influencing the compound's uptake, translocation, and interaction with the target enzyme or receptor in the pest or weed.
A notable example of a commercially successful class of agrochemicals containing a related structural feature is the pyrazole herbicides. For instance, the herbicide Pyrasulfotole contains a 2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl group attached to a pyrazole ring and functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants[1][2]. While the synthesis of Pyrasulfotole itself does not directly utilize this compound, the presence of the methylsulfonylphenyl moiety highlights its importance in achieving high herbicidal efficacy.
This application note details a general protocol for the N-alkylation of a substituted pyrazole with this compound, a foundational step for creating a library of novel agrochemical candidates.
Data Presentation
Table 1: Representative Quantitative Data for Synthesis and Biological Activity
| Compound ID | Synthetic Step | Starting Material | Product | Yield (%) | Purity (%) | Biological Activity | EC50/IC50 (µM) |
| INT-01 | N-Alkylation | 3-(Trifluoromethyl)-1H-pyrazole | 1-((4-(Methylsulfonyl)phenyl)methyl)-3-(trifluoromethyl)-1H-pyrazole | 85 | >95 | Pre-emergent Herbicide | 5.2 |
| INT-02 | N-Alkylation | 3,5-Dimethyl-1H-pyrazole | 1-((4-(Methylsulfonyl)phenyl)methyl)-3,5-dimethyl-1H-pyrazole | 92 | >98 | Fungicide (vs. Botrytis cinerea) | 2.4 |
| FIN-01A | Further Derivatization of INT-01 | INT-01 | [Structure not shown] | 78 | >97 | Post-emergent Herbicide | 1.8 |
| FIN-02A | Further Derivatization of INT-02 | INT-02 | [Structure not shown] | 81 | >98 | Fungicide (vs. Rhizoctonia solani) | 1.5 |
Note: The data presented in this table are representative examples based on typical yields for similar reactions and biological activities of analogous agrochemical compounds. They are intended for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of 1-((4-(Methylsulfonyl)phenyl)methyl)-3-(trifluoromethyl)-1H-pyrazole (INT-01)
This protocol describes the N-alkylation of 3-(trifluoromethyl)-1H-pyrazole with this compound.
Materials:
-
3-(Trifluoromethyl)-1H-pyrazole
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(trifluoromethyl)-1H-pyrazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile to make a 0.5 M solution.
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous acetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the desired product, 1-((4-(Methylsulfonyl)phenyl)methyl)-3-(trifluoromethyl)-1H-pyrazole.
-
The product can be further purified by column chromatography on silica gel if necessary.
Visualizations
Diagram 1: Synthetic Pathway for N-Alkylated Pyrazole
Caption: Synthetic route for the N-alkylation of a pyrazole.
Diagram 2: Experimental Workflow
Caption: General workflow for the synthesis of N-alkylated pyrazoles.
Conclusion
This compound is a key synthetic intermediate for the development of novel pyrazole-based agrochemicals. The protocol for N-alkylation described provides a robust method for synthesizing a core scaffold that can be readily diversified. The introduction of the 4-(methylsulfonyl)benzyl group is a strategic approach to enhance the biological efficacy of potential new herbicides and fungicides, making this reagent a valuable tool for researchers in the agrochemical industry. Further derivatization of the pyrazole ring can lead to the discovery of next-generation crop protection agents.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-(Bromomethyl)-4-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction of 1-(bromomethyl)-4-(methylsulfonyl)benzene with a variety of common nucleophiles. This versatile electrophile is a valuable building block in medicinal chemistry and materials science due to the presence of a reactive benzylic bromide and an electron-withdrawing methylsulfonyl group. The protocols detailed below are based on established synthetic methodologies for similar benzylic halides and are intended to serve as a guide for the synthesis of diverse molecular scaffolds.
Introduction
This compound is an activated benzyl bromide derivative. The benzylic position of the bromomethyl group makes it highly susceptible to nucleophilic attack via an SN2 mechanism. The strong electron-withdrawing nature of the para-substituted methylsulfonyl group further enhances the electrophilicity of the benzylic carbon, facilitating rapid displacement of the bromide ion by a wide range of nucleophiles. This allows for the facile introduction of nitrogen, sulfur, oxygen, and carbon-based functionalities, making it a key intermediate in the synthesis of complex molecules.
General Reaction Pathway
The fundamental reaction involves the displacement of the bromide ion from this compound by a nucleophile. This process is typically carried out in a polar aprotic solvent to facilitate the SN2 reaction pathway.
Caption: General SN2 reaction of this compound.
Reactions with Nitrogen Nucleophiles
Nitrogen-containing nucleophiles, such as primary and secondary amines and azide ions, readily react with this compound to form the corresponding substituted benzyl derivatives.
Reaction with Amines
The alkylation of primary and secondary amines with this compound typically proceeds in the presence of a base to neutralize the hydrogen bromide formed during the reaction. Common bases include potassium carbonate or an excess of the amine itself. The reaction can sometimes lead to over-alkylation, especially with primary amines, yielding a mixture of secondary and tertiary amines, and even quaternary ammonium salts.[1][2][3] To favor mono-alkylation, a large excess of the amine can be used.
Table 1: Representative Reaction Conditions for Amines
| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Typical Yield (%) |
| Morpholine | This compound | Acetonitrile | K₂CO₃ | 80 | 12 | 4-((4-(Methylsulfonyl)benzyl)morpholine | 85-95 |
| Benzylamine | This compound | DMF | Et₃N | Room Temp | 16 | N-(4-(Methylsulfonyl)benzyl)benzylamine | 80-90 |
Experimental Protocol: Synthesis of 4-((4-(Methylsulfonyl)benzyl)morpholine
-
To a solution of this compound (1.0 mmol) in acetonitrile (10 mL), add morpholine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at 80°C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (EtOAc/Hexane) to afford the desired product.
Caption: Workflow for the synthesis of 4-((4-(methylsulfonyl)benzyl)morpholine.
Reaction with Sodium Azide
The reaction with sodium azide provides a straightforward route to the corresponding benzyl azide.[4] This azide can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.[4]
Table 2: Representative Reaction Conditions for Sodium Azide
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |
| Sodium Azide | This compound | DMSO | Room Temp | 16 | 1-(Azidomethyl)-4-(methylsulfonyl)benzene | 90-95 |
Experimental Protocol: Synthesis of 1-(Azidomethyl)-4-(methylsulfonyl)benzene
-
Dissolve this compound (1.0 mmol) in dimethyl sulfoxide (DMSO) (5 mL).
-
Add sodium azide (1.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Reactions with Sulfur Nucleophiles
Sulfur-based nucleophiles are excellent partners for reactions with benzylic halides, leading to the formation of thioethers and related compounds.
Reaction with Thiols
In the presence of a base, thiols are readily deprotonated to form the more nucleophilic thiolate anion, which then displaces the bromide. A convenient one-pot method involves the in-situ formation of the thiol from thiourea, followed by reaction with the benzyl bromide.[5]
Table 3: Representative Reaction Conditions for Thiols
| Nucleophile Source | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Typical Yield (%) |
| Thiourea | This compound | Methanol | NaOH | Reflux | 4 | Bis(4-(methylsulfonyl)benzyl) sulfide | 85-95 |
| Thiophenol | This compound | Ethanol | K₂CO₃ | Room Temp | 6 | (4-(Methylsulfonyl)benzyl)(phenyl)sulfane | 90-98 |
Experimental Protocol: One-Pot Synthesis of Bis(4-(methylsulfonyl)benzyl) sulfide from Thiourea [5]
-
To a solution of this compound (2.0 mmol) in methanol (20 mL), add thiourea (1.0 mmol).
-
Reflux the mixture for 1 hour to form the isothiuronium salt.
-
Add a solution of sodium hydroxide (2.0 mmol) in methanol to the reaction mixture to generate the thiolate in situ.
-
Add a second equivalent of this compound (if a symmetrical thioether is desired) or a different electrophile.
-
Reflux for an additional 3 hours.
-
Cool the reaction mixture, add water, and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which can be purified by recrystallization or column chromatography.
Reaction with Potassium Thioacetate
Potassium thioacetate is a convenient source of a sulfur nucleophile for the preparation of thioacetates. The resulting S-(4-(methylsulfonyl)benzyl) thioacetate can be readily hydrolyzed to the corresponding thiol.
Table 4: Representative Reaction Conditions for Potassium Thioacetate
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |
| Potassium Thioacetate | This compound | DMF | 60 | 4 | S-(4-(Methylsulfonyl)benzyl) thioacetate | >90 |
Experimental Protocol: Synthesis of S-(4-(Methylsulfonyl)benzyl) thioacetate
-
Dissolve this compound (1.0 mmol) in dimethylformamide (DMF) (5 mL).
-
Add potassium thioacetate (1.2 mmol) to the solution.
-
Stir the mixture at 60°C for 4 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Reaction with Cyanide Nucleophile
The reaction with sodium or potassium cyanide is an effective method for introducing a nitrile group, which is a versatile functional group that can be further transformed into amines, carboxylic acids, or amides.[6]
Table 5: Representative Reaction Conditions for Cyanide
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |
| Sodium Cyanide | This compound | DMSO | 90 | 2 | 2-(4-(Methylsulfonyl)phenyl)acetonitrile | 85-95 |
Experimental Protocol: Synthesis of 2-(4-(Methylsulfonyl)phenyl)acetonitrile [6]
-
To a solution of this compound (1.0 mmol) in DMSO (5 mL), add sodium cyanide (1.5 mmol).
-
Heat the reaction mixture to 90°C for 2 hours.
-
Cool the reaction to room temperature and pour into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Caption: Reaction pathways with various nucleophiles.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with care and follow appropriate safety protocols.
-
Cyanide salts are extremely toxic. All reactions and workup procedures involving cyanides must be performed in a fume hood, and appropriate quenching and waste disposal procedures must be followed.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nucleophilic substitution Reaction between ammonia amines with haloalkanes halogenoalkanes to synthesise primary secondary tertiary amines advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 1-(Bromomethyl)-4-(methylsulfonyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 1-(bromomethyl)-4-(methylsulfonyl)benzene and its derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the benzylic bromide and the influence of the electron-withdrawing methylsulfonyl group.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] This methodology is widely employed for the synthesis of biaryls, a common structural motif in pharmaceuticals and functional materials.[2][3] The reaction typically involves a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system.[4][5]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound derivative to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid or its ester is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6]
The presence of the electron-withdrawing methylsulfonyl group on the aromatic ring can influence the reactivity of the benzylic bromide, often facilitating the initial oxidative addition step.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings of benzylic bromides with various arylboronic acids, providing a reference for optimizing reactions with this compound derivatives.
Table 1: Suzuki-Miyaura Coupling of Benzylic Bromides with Arylboronic Acids
| Entry | Benzylic Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | Phenylboronic acid | Pd(OAc)₂ (1) | PPh₃ (2) | Na₂CO₃ (2) | THF/H₂O | 60 | 2 | 88 |
| 2 | 3-Nitrobenzyl bromide | Phenylboronic acid | PdBr(N-Succ)(PPh₃)₂ (0.01) | - | Na₂CO₃ (2) | THF/H₂O | 60 | 20 | >99 |
| 3 | Benzyl bromide | Thiophene-2-boronic acid | PdBr(N-Succ)(PPh₃)₂ (1) | - | Na₂CO₃ (2) | THF/H₂O | 60 | 2 | 91 |
| 4 | Ethyl 5-(bromomethyl)isoxazole-3-carboxylate | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3) | DMF | 140 (µW) | 0.33 | 75 |
| 5 | 4-Fluorobenzyl bromide | 4-Methoxyphenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O | 77 | 16 | 86 |
Data adapted from multiple sources for illustrative purposes.[1][7][8]
Table 2: Ligand-Free Suzuki-Miyaura Coupling of Benzylic Halides
| Entry | Benzylic Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Nitrobenzyl iodide | Phenylboronic acid | PdCl₂ (1.69) | K₂CO₃ (2.5) | Acetone/H₂O | RT | 0.5 | 98 |
| 2 | Benzyl bromide | 4-Fluorophenylboronic acid | PdCl₂ (1.69) | K₂CO₃ (2.5) | Acetone/H₂O | RT | 1.5 | 92 |
| 3 | Benzyl bromide | 4-Chlorophenylboronic acid | PdCl₂ (1.69) | K₂CO₃ (2.5) | Acetone/H₂O | RT | 1.5 | 90 |
Data adapted from a ligand-free protocol for illustrative purposes.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Standard Palladium-Catalyzed Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (4 mol%) or other suitable phosphine ligand
-
Sodium carbonate [Na₂CO₃] (2.0 equiv)
-
Toluene (or another suitable solvent like THF or Dioxane)
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, and sodium carbonate.
-
Add the palladium(II) acetate and the phosphine ligand.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
JohnPhos or another suitable Buchwald ligand (10 mol%)
-
Potassium carbonate [K₂CO₃] (3.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a microwave reaction vessel, combine this compound, the arylboronic acid, palladium(II) acetate, the phosphine ligand, and potassium carbonate.[1]
-
Add DMF as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to a specified temperature (e.g., 140 °C) for a short duration (e.g., 20 minutes).[1]
-
After the reaction is complete, cool the vessel to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for O-Alkylation of Substituted Phenols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the O-alkylation of substituted phenols, a crucial transformation in medicinal chemistry and drug development for the synthesis of aryl ethers. This document outlines three widely employed methods: the Williamson ether synthesis, the Mitsunobu reaction, and phase-transfer catalysis. Each section includes a detailed protocol, a summary of quantitative data, and a discussion of the method's advantages and limitations, enabling researchers to select the most appropriate method for their specific synthetic needs.
Introduction
The O-alkylation of phenols is a fundamental reaction in organic synthesis, leading to the formation of aryl ethers. These structural motifs are present in a vast array of pharmaceuticals, agrochemicals, and functional materials. The modulation of a phenolic hydroxyl group through alkylation can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and receptor binding affinity. Therefore, robust and versatile methods for the synthesis of substituted aryl ethers are of paramount importance in the drug discovery and development process.
This document details three key methodologies for this transformation, providing researchers with the necessary information to implement these protocols in their laboratories.
Method 1: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and widely used method for the preparation of ethers. It proceeds via an S\textsubscript{N}2 reaction between a phenoxide ion and a primary alkyl halide or other alkylating agent with a good leaving group.[1] The reaction is typically carried out in the presence of a base to deprotonate the phenol.
General Experimental Protocol
-
Phenoxide Formation: To a solution of the substituted phenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetone) is added a base (1.0-2.0 eq.) such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃).[1] The mixture is stirred at room temperature or gently heated to facilitate the formation of the phenoxide.
-
Alkylation: The alkylating agent (e.g., alkyl halide, 1.0-1.5 eq.) is added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at a temperature ranging from room temperature to elevated temperatures (e.g., 50-100 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired aryl ether.
Data Presentation: Williamson Ether Synthesis
The following table summarizes the O-alkylation of various substituted phenols with different alkylating agents using the Williamson ether synthesis.
| Phenol | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenol | Ethyl iodide | K₂CO₃ | Acetone | Reflux | 6 | 95 |
| 4-Nitrophenol | Benzyl bromide | K₂CO₃ | DMF | 80 | 2 | 98 |
| 2-Chlorophenol | Methyl iodide | NaH | THF | RT | 12 | 92 |
| 4-Methoxyphenol | Propyl bromide | Cs₂CO₃ | Acetonitrile | 60 | 4 | 94 |
| 2,6-Dimethylphenol | Ethyl bromide | K₂CO₃ | DMF | 100 | 24 | 75 |
| 4-Cyanophenol | Isopropyl bromide | K₂CO₃ | Acetone | Reflux | 12 | 65 |
| 2-Naphthol | Benzyl bromide | K₂CO₃ | DMF | 80 | 3 | 96 |
Note: Yields are isolated yields and may vary depending on the specific reaction conditions and scale.
Method 2: Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and mild method for the O-alkylation of phenols, particularly when dealing with more acidic phenols or when inversion of stereochemistry at a secondary alcohol is desired. The reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
General Experimental Protocol
-
Reaction Setup: To a solution of the substituted phenol (1.0 eq.), the alcohol (1.0-1.5 eq.), and triphenylphosphine (1.5 eq.) in an anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere (e.g., nitrogen, argon) is cooled to 0 °C.
-
Reagent Addition: A solution of DEAD or DIAD (1.5 eq.) in the same solvent is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 1-24 hours. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up: After completion, the solvent is removed under reduced pressure. The residue is often triturated with a solvent like diethyl ether to precipitate the triphenylphosphine oxide byproduct, which is then removed by filtration. The filtrate is concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure aryl ether.
Data Presentation: Mitsunobu Reaction
The following table presents data for the Mitsunobu O-alkylation of various phenols.
| Phenol | Alcohol | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenol | Ethanol | PPh₃, DEAD | THF | RT | 2 | 90 |
| 4-Nitrophenol | Methanol | PPh₃, DIAD | DCM | RT | 1 | 95 |
| 2-Cyanophenol | Isopropanol | PPh₃, DEAD | THF | RT | 12 | 85 |
| 3,5-Dichlorophenol | Benzyl alcohol | PPh₃, DIAD | THF | RT | 4 | 92 |
| 4-Fluorophenol | Cyclohexanol | PPh₃, DEAD | THF | RT | 6 | 88 |
| 2-Naphthol | n-Butanol | PPh₃, DIAD | DCM | RT | 3 | 93 |
| 4-Hydroxybenzoic acid methyl ester | Propanol | PPh₃, DEAD | THF | RT | 5 | 89 |
Note: Yields are isolated yields and can be influenced by the purity of reagents and strict anhydrous conditions.
Method 3: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a valuable technique for the O-alkylation of phenols, especially in large-scale synthesis, as it often allows for the use of inexpensive bases and solvents, and can be performed without the need for strictly anhydrous conditions. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction with the alkylating agent occurs.
General Experimental Protocol
-
Reaction Setup: A mixture of the substituted phenol (1.0 eq.), the alkylating agent (1.0-1.5 eq.), and the phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 0.05-0.1 eq.) in a biphasic solvent system (e.g., toluene/water, dichloromethane/water) is prepared.
-
Base Addition: An aqueous solution of a base (e.g., sodium hydroxide, potassium carbonate) is added to the reaction mixture.
-
Reaction: The mixture is stirred vigorously at a temperature ranging from room temperature to reflux until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up: The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with water and brine, dried over a drying agent, and concentrated in vacuo.
-
Purification: The crude product is purified by distillation or column chromatography to afford the desired ether.
Data Presentation: Phase-Transfer Catalysis
The following table provides examples of O-alkylation of phenols using phase-transfer catalysis.
| Phenol | Alkylating Agent | Catalyst | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| Phenol | n-Butyl bromide | TBAB | 50% NaOH (aq) | Toluene/H₂O | 80 | 2 | 95 |
| 4-Chlorophenol | Benzyl chloride | Aliquat 336 | K₂CO₃ (aq) | Dichloromethane/H₂O | 40 | 4 | 92 |
| 2-Methylphenol | Ethyl iodide | TBAB | 30% KOH (aq) | No solvent | 60 | 3 | 90 |
| 4-Bromophenol | Propyl bromide | TBAI | NaOH (aq) | Chlorobenzene/H₂O | 90 | 5 | 88 |
| 3-Nitrophenol | n-Hexyl bromide | TBAB | K₂CO₃ (aq) | Toluene/H₂O | 100 | 6 | 85 |
| 2-Naphthol | Allyl bromide | TBAB | NaOH (aq) | Dichloromethane/H₂O | RT | 1 | 97 |
| 4-tert-Butylphenol | Methyl iodide | Aliquat 336 | KOH (aq) | Heptane/H₂O | 70 | 2.5 | 93 |
Note: Vigorous stirring is crucial for efficient phase transfer and high yields.
Visualizations
Experimental Workflow for O-Alkylation of Phenols
Caption: General experimental workflow for the O-alkylation of substituted phenols.
Decision Tree for Selecting an O-Alkylation Method
Caption: Decision-making flowchart for selecting an appropriate O-alkylation method.
Mechanism of the Williamson Ether Synthesis
Caption: The two-step mechanism of the Williamson ether synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Alkylation Reactions with 1-(Bromomethyl)-4-(methylsulfonyl)benzene
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing alkylation reactions using 1-(bromomethyl)-4-(methylsulfonyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What types of nucleophiles can be alkylated with this compound?
A1: this compound is a versatile electrophile suitable for the alkylation of a wide range of nucleophiles. Commonly used nucleophiles include:
-
Amines (primary and secondary): Leading to the formation of secondary and tertiary amines, respectively.
-
Phenols: Resulting in the synthesis of aryl ethers.
-
Thiols: Yielding thioethers.
-
Azide ions: For the preparation of benzylic azides.
-
Carbanions (e.g., enolates): Facilitating the formation of new carbon-carbon bonds.
Q2: What are the typical reaction conditions for N-alkylation of amines?
A2: The N-alkylation of amines with this compound is typically carried out in the presence of a base to neutralize the HBr generated during the reaction. Common conditions are summarized in the table below.
| Parameter | Typical Conditions | Notes |
| Solvent | Acetonitrile (ACN), Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM) | Aprotic polar solvents are generally preferred. |
| Base | K₂CO₃, Cs₂CO₃, Triethylamine (TEA), Diisopropylethylamine (DIPEA) | The choice of base depends on the reactivity of the amine. |
| Temperature | Room temperature to 80 °C | Higher temperatures may be required for less reactive amines. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Q3: How can I avoid the over-alkylation of primary amines?
A3: Over-alkylation, the formation of a tertiary amine from a primary amine, is a common side reaction.[1] To minimize this:
-
Use a stoichiometric excess of the primary amine relative to this compound.
-
Add the alkylating agent slowly to the reaction mixture.
-
Employ a bulky base that may preferentially deprotonate the primary amine.
-
Monitor the reaction closely and stop it once the desired secondary amine is the major product.
Q4: What factors influence O- versus C-alkylation of phenols?
A4: The alkylation of phenolates, being ambident nucleophiles, can occur at either the oxygen (O-alkylation) or the carbon (C-alkylation) atom.[2][3] The outcome is primarily influenced by the solvent and counter-ion.
| Condition | Favored Product | Rationale |
| Polar aprotic solvents (e.g., DMF, DMSO) | O-alkylation | The "naked" oxygen anion is more nucleophilic.[4] |
| Protic solvents (e.g., ethanol, water) | C-alkylation | The oxygen is solvated through hydrogen bonding, making the carbon more accessible for attack.[3] |
| Hard counter-ions (e.g., Li⁺) | C-alkylation | Coordinates with the hard oxygen atom, favoring reaction at the softer carbon. |
| Soft counter-ions (e.g., K⁺, Cs⁺) | O-alkylation | Weaker coordination with oxygen leaves it more available for alkylation. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Inactive catalyst or base.2. Low reaction temperature.3. Sterically hindered nucleophile. | 1. Use fresh or purified base. Consider a stronger base like Cs₂CO₃.2. Gradually increase the reaction temperature and monitor for product formation and side reactions.3. Increase reaction time and/or temperature. Consider using a more polar solvent to enhance reactivity. |
| Formation of multiple products | 1. Over-alkylation of primary amines.2. C- and O-alkylation of phenolates.3. Side reactions of the solvent or base. | 1. Refer to FAQ Q3.2. Refer to FAQ Q4.3. Choose an inert solvent (e.g., THF, ACN) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃). |
| Product degradation | 1. High reaction temperature.2. Presence of water or other reactive impurities. | 1. Run the reaction at the lowest effective temperature.2. Use anhydrous solvents and reagents. |
| Difficult purification | 1. Incomplete reaction leading to a mixture of starting material and product.2. Formation of byproducts with similar polarity to the product. | 1. Drive the reaction to completion by adjusting stoichiometry, temperature, or reaction time.2. Optimize reaction conditions to minimize side reactions. Explore different chromatographic conditions (e.g., different solvent systems, use of additives like triethylamine for basic products). |
Experimental Protocols
N-Alkylation of a Primary Amine
This protocol describes the synthesis of a secondary amine from a primary amine and this compound.
-
To a solution of the primary amine (1.0 eq.) in acetonitrile (0.1 M) is added potassium carbonate (2.0 eq.).
-
The mixture is stirred at room temperature for 15 minutes.
-
A solution of this compound (1.1 eq.) in acetonitrile is added dropwise.
-
The reaction mixture is heated to 60 °C and stirred for 12 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel.
O-Alkylation of a Phenol
This protocol details the synthesis of an aryl ether from a phenol.
-
In a round-bottom flask, the phenol (1.0 eq.) is dissolved in DMF (0.2 M).
-
Potassium carbonate (1.5 eq.) is added to the solution.
-
The mixture is stirred at room temperature for 30 minutes.
-
This compound (1.2 eq.) is added in one portion.
-
The reaction is stirred at room temperature for 18 hours.
-
The reaction is quenched by the addition of water.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash chromatography.
S-Alkylation of a Thiol
This protocol outlines the synthesis of a thioether.
-
A solution of the thiol (1.0 eq.) in THF (0.15 M) is prepared in a flask under an inert atmosphere.
-
The solution is cooled to 0 °C, and sodium hydride (1.1 eq., 60% dispersion in mineral oil) is added portion-wise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of this compound (1.05 eq.) in THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is carefully quenched with saturated aqueous ammonium chloride.
-
The mixture is extracted with diethyl ether (3 x 30 mL).
-
The combined organic phases are dried over magnesium sulfate, filtered, and concentrated.
-
The product is purified by column chromatography.
Visualizations
Caption: General experimental workflow for alkylation reactions.
Caption: Troubleshooting logic for low reaction conversion.
References
Technical Support Center: 1-(Bromomethyl)-4-(methylsulfonyl)benzene in Experimental Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-(Bromomethyl)-4-(methylsulfonyl)benzene in their synthetic protocols. The following information is designed to help anticipate and resolve common issues related to side reactions and byproduct formation, ensuring the successful outcome of your experiments.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Alkylated Product
Low yields are a common challenge in organic synthesis. When working with this compound, several factors can contribute to a lower-than-expected yield of your target molecule.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress closely using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction appears to have stalled, consider increasing the reaction temperature or extending the reaction time. Ensure your starting materials are pure and dry, as impurities can inhibit the reaction. |
| Poor Solubility of Reactants | Ensure all reactants are fully dissolved in the chosen solvent at the reaction temperature. If solubility is an issue, consider alternative solvents or a co-solvent system. Common solvents for alkylation reactions include acetonitrile, dimethylformamide (DMF), and tetrahydrofuran (THF). |
| Suboptimal Base Selection | The choice of base is critical. For N-alkylation and O-alkylation reactions, a non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA) is often preferred to minimize competition with the desired nucleophile. The strength and steric hindrance of the base can influence the reaction rate and selectivity. |
| Decomposition of this compound | This reagent can be susceptible to degradation, particularly in the presence of moisture or strong nucleophiles/bases over extended periods or at elevated temperatures. Use the reagent from a freshly opened container or ensure it has been stored under anhydrous conditions. Consider adding the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration. |
Issue 2: Formation of Multiple Products (Over-alkylation)
The presence of multiple spots on a TLC plate or multiple peaks in your analytical data often indicates the formation of byproducts. Over-alkylation is a common side reaction, especially when the nucleophile has multiple reactive sites.
| Potential Cause | Recommended Solution |
| Di- or Poly-alkylation of the Nucleophile | If your nucleophile (e.g., a primary amine) has more than one site for alkylation, over-alkylation can occur. To favor mono-alkylation, use a stoichiometric excess of the nucleophile relative to this compound. Slow, dropwise addition of the alkylating agent can also help minimize this side reaction. |
| Reaction with Solvent | In some cases, the solvent can act as a nucleophile. For instance, in alcoholic solvents, the corresponding benzyl ether may form as a byproduct. If this is suspected, switch to a non-nucleophilic solvent like acetonitrile, DMF, or THF. |
Issue 3: Presence of Unexpected Byproducts
The appearance of unexpected byproducts can be perplexing. Understanding the potential side reactions of this compound is key to diagnosing and mitigating these issues.
| Potential Byproduct | Formation Mechanism | Mitigation Strategy |
| 4-(Hydroxymethyl)phenyl methyl sulfone | Hydrolysis of the bromomethyl group. This is more likely to occur in the presence of water or protic solvents. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Bis(4-(methylsulfonyl)benzyl) ether | Reaction of the starting material with the hydrolysis product (4-(hydroxymethyl)phenyl methyl sulfone) or self-condensation under basic conditions. | Maintain anhydrous conditions. Use a non-nucleophilic base. |
| 4,4'-Bis(methylsulfonyl)stilbene | Elimination of HBr followed by dimerization. This can be favored by strong, sterically hindered bases and higher temperatures. | Use a milder, non-nucleophilic base. Control the reaction temperature carefully. |
| 4,4'-Bis(methylsulfonyl)bibenzyl | Wurtz-type coupling of the starting material, potentially promoted by certain metals or reactive species. | Ensure the reaction is free from metallic impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The most frequently encountered side reactions include:
-
Over-alkylation: Particularly with primary amines or other nucleophiles with multiple reactive sites.
-
Hydrolysis: Reaction with residual water to form 4-(hydroxymethyl)phenyl methyl sulfone.
-
Elimination: Formation of transient intermediates that can lead to products like 4,4'-bis(methylsulfonyl)stilbene, especially with strong bases.
-
Self-condensation/Dimerization: Reaction of the starting material with itself or its byproducts to form ethers or bibenzyl derivatives.
Q2: How can I minimize the formation of the hydrolysis byproduct, 4-(hydroxymethyl)phenyl methyl sulfone?
A2: To minimize hydrolysis, it is crucial to maintain anhydrous reaction conditions. This can be achieved by:
-
Using freshly distilled, anhydrous solvents.
-
Drying all glassware in an oven prior to use.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Using reagents from sealed containers stored under anhydrous conditions.
Q3: Is this compound prone to elimination reactions?
A3: Like other benzyl bromides, it can undergo elimination reactions, particularly in the presence of strong, non-nucleophilic bases and at elevated temperatures. The electron-withdrawing methylsulfonyl group can influence the acidity of the benzylic protons, potentially facilitating elimination under certain conditions. To avoid this, use milder bases and maintain careful temperature control.
Q4: What is the best way to purify my product from unreacted starting material and byproducts?
A4: Purification can typically be achieved using standard laboratory techniques. Flash column chromatography on silica gel is often effective for separating the desired product from both the polar byproducts (like the hydrolysis product) and less polar byproducts (like dimerization products). Recrystallization can also be a viable method for obtaining highly pure material.
Experimental Protocols
General Protocol for N-Alkylation of a Primary Amine
This protocol provides a general starting point for the mono-alkylation of a primary amine. Optimization of stoichiometry, base, solvent, and temperature may be required for specific substrates.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary amine (1.2 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile or DMF, to achieve a concentration of 0.1-0.5 M).
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (2.0 equivalents) or diisopropylethylamine (1.5 equivalents).
-
Addition of Alkylating Agent: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution at room temperature over 30-60 minutes.
-
Reaction: Stir the reaction mixture at room temperature or gently heat (e.g., 50-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid base was used, filter the mixture. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for O-Alkylation of a Phenol
This protocol is a general procedure for the O-alkylation of a phenolic substrate.
-
Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 equivalent) in an anhydrous polar aprotic solvent such as DMF or acetonitrile.
-
Base Addition: Add a suitable base, such as potassium carbonate (1.5 equivalents) or cesium carbonate (1.2 equivalents), and stir the mixture for 15-30 minutes at room temperature.
-
Addition of Alkylating Agent: Add this compound (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C). Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography or recrystallization.
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for alkylation reactions.
Technical Support Center: Purification of Products from 1-(Bromomethyl)-4-(methylsulfonyl)benzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from 1-(bromomethyl)-4-(methylsulfonyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile electrophile commonly used in nucleophilic substitution (SN2) reactions. The benzylic bromide is highly reactive towards a variety of nucleophiles. Common reactions include:
-
Williamson Ether Synthesis: Reaction with alcohols or phenols to form ethers.
-
N-Alkylation: Reaction with primary or secondary amines to form substituted amines.
-
Esterification: Reaction with carboxylates to form esters.
-
Thioether Synthesis: Reaction with thiols to form thioethers.
Q2: What are the typical impurities I might encounter in my crude reaction mixture?
A2: Impurities can arise from several sources:
-
Unreacted Starting Materials: Residual this compound or the nucleophile.
-
Side-Products: The most common side-product from SN2 reactions with this reagent is the elimination (E2) product, especially when using a sterically hindered or strongly basic nucleophile.
-
Over-alkylation: If the product of the initial reaction is still nucleophilic, it may react with another molecule of the starting material.
-
Solvent and Reagents: Residual solvents, bases (like triethylamine or potassium carbonate), and their salts.
Q3: Which purification techniques are most effective for products derived from this compound?
A3: The choice of purification technique depends on the physical properties of the product (solid or liquid) and the nature of the impurities.
-
Recrystallization: Ideal for solid products with good crystallinity. It is effective at removing small amounts of impurities.
-
Flash Column Chromatography: A highly versatile technique for separating the desired product from impurities with different polarities. It is suitable for both solid and liquid products.
-
Acid-Base Extraction: Useful if the product has a basic (e.g., amine) or acidic functional group, allowing for separation from neutral impurities.
Q4: How can I monitor the progress of my purification?
A4: Thin Layer Chromatography (TLC) is the most common method for monitoring column chromatography and checking the purity of fractions. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Low Yield After Purification
| Problem | Possible Cause | Solution |
| Low overall reaction yield | Competing Elimination (E2) Reaction: This is common with sterically hindered or strong bases, leading to the formation of an alkene byproduct instead of the desired substitution product.[1] | - Use a less sterically hindered base. - Lower the reaction temperature, as substitution is generally favored at lower temperatures over elimination.[1] |
| Incomplete Reaction: The reaction may not have gone to completion. | - Monitor the reaction by TLC until the starting material is consumed. - Consider increasing the reaction time or temperature moderately. | |
| Product lost during recrystallization | Product is too soluble in the recrystallization solvent: Using too much solvent or a solvent in which the product is highly soluble at room temperature will result in low recovery. | - Use the minimum amount of hot solvent to dissolve the crude product. - Screen for a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. A two-solvent system (one "good" solvent, one "poor" solvent) can be effective. |
| Product lost during column chromatography | Irreversible adsorption on silica gel: Highly polar or basic compounds can bind strongly to the acidic silica gel. | - For basic compounds (e.g., amines), add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[2][3] - Consider using a different stationary phase, such as neutral or basic alumina. |
| Compound is unstable on silica gel: The acidic nature of silica gel can cause degradation of sensitive compounds. | - Deactivate the silica gel with a base (e.g., triethylamine) before use. - Minimize the time the compound spends on the column by running the chromatography as quickly as possible while maintaining good separation. |
Poor Separation in Column Chromatography
| Problem | Possible Cause | Solution |
| Compounds have very similar Rf values | Inappropriate solvent system: The polarity of the eluent is not optimized to differentiate between the product and impurities. | - Optimize the Mobile Phase: Test different solvent systems with varying polarities using TLC. Common systems include hexanes/ethyl acetate and dichloromethane/methanol.[4] - Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can improve the separation of compounds with close Rf values. |
| Streaking or tailing of spots on TLC/column | Strong interaction with silica gel: This is common for basic compounds like amines due to the acidic nature of silica.[2][3] | - Add a Basic Modifier: Incorporate a small amount of triethylamine or pyridine (0.1-1%) into the mobile phase to neutralize the acidic sites on the silica gel.[2] |
| Compound is not fully soluble in the eluent as it moves down the column. | - Ensure your chosen eluent system can adequately dissolve the compound. A slightly more polar eluent might be necessary. | |
| Overloading the column | Too much sample applied to the column: This leads to broad bands and poor separation. | - As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. |
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the product. | - Choose a solvent with a lower boiling point. |
| The solution is supersaturated, or cooling is too rapid. | - Add a small amount of additional hot solvent to the oil, reheat until clear, and then allow it to cool more slowly. - Scratch the inside of the flask with a glass rod to induce crystallization. | |
| No crystals form upon cooling | The solution is not saturated enough, or the product is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration and try cooling again. - If crystals still do not form, the solvent is likely not suitable. A different solvent or a two-solvent system should be used. |
| Lack of nucleation sites. | - Add a seed crystal of the pure product to the cooled solution. |
Experimental Protocols
Protocol 1: Purification of N-(4-(methylsulfonyl)benzyl)aniline by Recrystallization
This protocol is for the purification of a solid, crystalline product from a reaction between this compound and aniline.
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate). A suitable solvent will dissolve the compound when hot but not when cold. Ethanol is often a good starting point.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
-
Analysis: Determine the melting point and check the purity by TLC or HPLC.
Protocol 2: Purification of 4-((4-(methylsulfonyl)benzyl)oxy)anisole by Flash Column Chromatography
This protocol describes the purification of an ether product from the reaction of this compound with 4-methoxyphenol.
-
TLC Analysis: Analyze the crude reaction mixture by TLC to determine a suitable solvent system. A good system will give the desired product an Rf value of ~0.3-0.4. A mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) is a common starting point.
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the column and apply gentle pressure to begin the separation. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Analysis: Assess the purity of the isolated product by NMR and/or HPLC.
Data Presentation
The following tables provide representative data for the purification of a hypothetical product, N-(4-(methylsulfonyl)benzyl)aniline.
Table 1: Recrystallization Solvent Screening
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Suitability |
| Water | Insoluble | Insoluble | - | Poor |
| Hexane | Insoluble | Sparingly Soluble | - | Poor |
| Ethanol | Sparingly Soluble | Soluble | Good | Excellent |
| Acetone | Soluble | Very Soluble | Poor | Poor |
| Ethyl Acetate | Sparingly Soluble | Soluble | Moderate | Good |
Table 2: Column Chromatography Eluent Optimization
| Eluent System (Hexane:Ethyl Acetate) | Rf of Product | Rf of Impurity (Unreacted Amine) | Separation (ΔRf) |
| 9:1 | 0.10 | 0.05 | 0.05 |
| 8:2 | 0.25 | 0.15 | 0.10 |
| 7:3 | 0.38 | 0.22 | 0.16 |
| 6:4 | 0.55 | 0.35 | 0.20 |
Visualizations
Experimental Workflow: Purification Strategy
References
Technical Support Center: Recrystallization of 1-(Bromomethyl)-4-(methylsulfonyl)benzene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 1-(Bromomethyl)-4-(methylsulfonyl)benzene and its derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound derivatives, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound Fails to Dissolve | - Insufficient solvent volume.- Inappropriate solvent choice (compound is insoluble).- Insufficient heating. | - Add more solvent in small increments until the solid dissolves.- Select a more suitable solvent or a solvent mixture. Perform small-scale solubility tests.- Ensure the solvent is heated to its boiling point. |
| Oiling Out | - The melting point of the compound is lower than the boiling point of the solvent.- The solution is supersaturated to a high degree.- Presence of significant impurities that lower the melting point. | - Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.- Reheat the solution to dissolve the oil, then allow it to cool more slowly.- Use a larger volume of solvent.- Consider pre-purification by another method (e.g., column chromatography) if impurities are substantial. |
| No Crystal Formation Upon Cooling | - Too much solvent was used.- The solution is supersaturated but requires nucleation. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Induce crystallization by: - Scratching the inside of the flask with a glass rod at the meniscus. - Adding a seed crystal of the pure compound. - Cooling the solution in an ice bath to further decrease solubility. |
| Crystals Form Too Quickly | - The solution was cooled too rapidly, trapping impurities. | - Reheat the solution to redissolve the crystals.- Allow the solution to cool slowly at room temperature before transferring to an ice bath.- Insulate the flask to slow the cooling rate. |
| Low Recovery of Crystalline Product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete transfer of crystals during filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- During hot filtration, use a pre-heated funnel and flask, and use a slight excess of hot solvent.- Rinse the crystallization flask with a small amount of the cold recrystallization solvent and transfer this to the filter funnel. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For aromatic sulfones, common and effective solvents include alcohols (e.g., ethanol, isopropanol), often in combination with water as an anti-solvent. Mixtures of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes or heptane) are also frequently successful.[1] It is crucial to perform small-scale solubility tests with a few milligrams of your compound in various solvents to determine the optimal choice for your specific derivative.
Q2: My compound has a reported melting point of 103-107 °C. How does this influence solvent selection?
A2: To avoid "oiling out," where the compound separates as a liquid instead of a solid, the boiling point of your recrystallization solvent should ideally be lower than the melting point of your compound.[2] Given the melting point of a similar compound, 1-Bromo-4-(methylsulfonyl)benzene, is in this range, solvents with boiling points below 103 °C should be prioritized.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Good general solvent for many organic compounds. |
| Isopropanol | 82 | Polar | Similar to ethanol, can be a good choice. |
| Ethyl Acetate | 77 | Medium | Often used in combination with a non-polar anti-solvent. |
| Acetone | 56 | Polar Aprotic | Can be effective, but its low boiling point may require careful handling. |
| Toluene | 111 | Non-polar | Boiling point is higher than the melting point, increasing the risk of oiling out. |
| Hexane/Heptane | 69 / 98 | Non-polar | Likely to be poor solvents on their own but excellent as anti-solvents. |
Q3: How can I prevent my compound from "oiling out" during recrystallization?
A3: "Oiling out" is a common problem with compounds that have relatively low melting points or when the solution is highly concentrated. To prevent this, you can:
-
Use a larger volume of solvent: This keeps the concentration lower as the solution cools.
-
Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.
-
Use a solvent mixture: Start by dissolving your compound in a minimal amount of a "good" hot solvent, and then slowly add a "poor" hot solvent until the solution becomes slightly turbid. Reheat to get a clear solution and then cool slowly.
Q4: I don't have a seed crystal. How can I initiate crystallization?
A4: If a seed crystal is not available, you can try the following methods to induce crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Flash Freezing: Dip a glass stirring rod into the supersaturated solution, remove it, and allow the thin film of solvent to evaporate quickly, which may leave a small amount of crystalline residue. Re-inserting the rod into the solution can introduce these microcrystals as seeds.
-
Reduced Temperature: Cool the solution in an ice-salt bath to achieve a lower temperature, which will further decrease the solubility of your compound and may promote nucleation.
Experimental Protocols
The following is a generalized protocol for the recrystallization of this compound derivatives. The specific solvent and volumes should be optimized based on preliminary solubility tests.
1. Solvent Selection:
-
Place approximately 20-30 mg of the crude compound into several test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature to assess solubility.
-
For solvents in which the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point and observe solubility.
-
The ideal solvent will show poor solubility at room temperature and complete solubility at its boiling point.
2. Recrystallization Procedure:
-
Place the crude this compound derivative into an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent to just cover the solid.
-
Heat the mixture on a hot plate to the boiling point of the solvent while stirring or swirling.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
If colored impurities are present, cool the solution slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
-
If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
Visualizations
Caption: Experimental workflow for the recrystallization process.
Caption: Troubleshooting logic for common recrystallization issues.
References
Technical Support Center: Analysis of Reactions Involving 1-(Bromomethyl)-4-(methylsulfonyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Bromomethyl)-4-(methylsulfonyl)benzene. It focuses on addressing common issues encountered during reaction monitoring and analysis using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: Why can't I separate my product from the starting material, this compound, on a TLC plate?
A1: this compound is a moderately polar compound. If your product has a similar polarity, co-elution on TLC can be a significant issue. This is common in reactions where the modification to the molecule does not substantially change its overall polarity. To resolve this, you can try developing the TLC plate in a solvent system with lower polarity, such as a higher ratio of hexane to ethyl acetate, to increase the separation between spots.
Q2: My HPLC chromatogram shows a broad peak for my compound of interest. What could be the cause?
A2: Peak broadening in HPLC can stem from several factors. Common causes include column degradation, a mobile phase composition that is not optimal, or an injection of too much sample (mass overload). Ensure your mobile phase is correctly prepared and that your column is in good condition. You can also try reducing the concentration of your injected sample.
Q3: I am observing a new, unexpected peak in my HPLC analysis over time. What could this be?
A3: The appearance of a new peak may indicate degradation of your starting material or product. This compound can be susceptible to hydrolysis, especially in the presence of nucleophilic solvents in your sample matrix. It is recommended to prepare samples in a non-nucleophilic solvent like acetonitrile and analyze them promptly.
Q4: How can I visualize this compound on a TLC plate?
A4: this compound contains a benzene ring and is UV active. Therefore, it can be easily visualized under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate. Staining with a potassium permanganate solution can also be effective, as the benzylic bromide may be susceptible to oxidation.
HPLC Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Peaks Detected | No sample injected; Detector not turned on; Incorrect wavelength setting. | Verify injection volume and syringe placement; Ensure detector is powered on and set to the correct wavelength (e.g., 254 nm). |
| Drifting Retention Times | Inconsistent mobile phase composition; Column temperature fluctuations. | Prepare fresh mobile phase and ensure proper mixing; Use a column oven to maintain a stable temperature.[1] |
| Peak Tailing | Active sites on the column interacting with the analyte; Sample overload. | Use a column with low silanol activity; Decrease the amount of sample injected. |
| High Backpressure | Blockage in the column or tubing; Precipitated buffer in the mobile phase. | Reverse flush the column (if permissible); Filter the mobile phase and ensure buffer solubility. |
TLC Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Spots Remain at the Baseline (Low Rf) | The eluent is not polar enough to move the compounds up the plate. | Increase the polarity of the eluent by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Spots Run with the Solvent Front (High Rf) | The eluent is too polar, causing the compounds to travel with the solvent front. | Decrease the polarity of the eluent by adding more of the non-polar solvent (e.g., increase the percentage of hexane). |
| Streaky Spots | The sample was too concentrated when spotted on the plate. | Dilute the sample before spotting it onto the TLC plate. |
| Inconsistent Rf Values | The TLC chamber was not saturated with the eluent vapor, leading to uneven solvent migration. | Place a piece of filter paper in the TLC chamber to ensure the atmosphere is saturated with the eluent vapor before developing the plate. |
Quantitative Data Summary
Table 1: Representative HPLC Retention Times
| Compound | Typical Retention Time (min) |
| This compound | 5.8 |
| 4-((Phenoxymethyl)sulfonyl)benzene (Example Product) | 6.5 |
| 4-(Methylsulfonyl)benzoic acid (Potential Degradant) | 3.2 |
| Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile Phase A: 0.1% Formic Acid in Water, Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 30-90% B over 10 minutes. Flow Rate: 1.0 mL/min. |
Table 2: Representative TLC Rf Values
| Compound | Rf Value |
| This compound | 0.45 |
| 4-((Phenoxymethyl)sulfonyl)benzene (Example Product) | 0.35 |
| Phenol (Example Co-reactant) | 0.50 |
| Conditions: Silica gel TLC plate, Mobile Phase: 30% Ethyl Acetate in Hexane. |
Experimental Protocols
Protocol 1: HPLC Monitoring of a Reaction
-
Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Dilute the aliquot with acetonitrile to a final concentration of approximately 0.1-0.5 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a composition that provides good retention of the starting material (e.g., 30% B) and ramp up to a higher organic content (e.g., 90% B) over 10-15 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate the peak areas of the starting material and the product to determine the relative conversion over time.
Protocol 2: TLC Monitoring of a Reaction
-
Sample Preparation: Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a silica gel TLC plate. Also spot the starting material and any available standards of the expected product for comparison.
-
TLC Development:
-
Prepare a developing chamber with a suitable eluent (e.g., 30% ethyl acetate in hexane).
-
Place the spotted TLC plate in the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
-
Data Analysis: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front. Compare the Rf of the spots in the reaction mixture to the standards to identify the starting material and product.
Visualizations
Caption: Workflow for monitoring a reaction using HPLC.
Caption: Troubleshooting guide for common TLC separation issues.
References
Overcoming steric hindrance in reactions of 1-(Bromomethyl)-4-(methylsulfonyl)benzene
Welcome to the technical support center for 1-(Bromomethyl)-4-(methylsulfonyl)benzene. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during its use in chemical synthesis, with a particular focus on addressing issues related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
A1: As a primary benzylic halide, this compound is highly versatile and primarily undergoes nucleophilic substitution reactions.[1] The two main competing pathways are:
-
SN2 (Substitution Nucleophilic Bimolecular): This is typically the dominant mechanism. It involves a backside attack by a nucleophile in a single, concerted step. The reaction is favored by strong nucleophiles and polar aprotic solvents and is sensitive to steric bulk on both the nucleophile and the electrophile.[1][2]
-
E2 (Elimination Bimolecular): This pathway can compete with SN2, especially when using strong, sterically hindered bases (nucleophiles).[3][4] It results in the formation of a styrene derivative.
-
SN1 (Substitution Nucleophilic Unimolecular): While possible due to the formation of a resonance-stabilized benzylic carbocation, this pathway is less common for primary benzylic halides compared to SN2 unless conditions specifically favor it (e.g., a weak nucleophile in a polar protic solvent).[5]
Q2: My nucleophilic substitution reaction is extremely slow or failing, especially with a large nucleophile. Is steric hindrance the likely cause?
A2: Yes, steric hindrance is a primary factor that can significantly reduce the rate of an SN2 reaction.[2] The SN2 mechanism requires the nucleophile to approach the electrophilic benzylic carbon from the opposite side of the bromine atom (backside attack).[1] If your nucleophile is large or "bulky," its physical size can impede this approach, leading to a much slower reaction rate or complete failure to react. The crowded transition state in an SN2 reaction is highly sensitive to the size of the participating groups.[2]
Q3: I am observing a significant amount of an elimination byproduct. How can I minimize this and favor the desired substitution (SN2) product?
A3: The formation of an elimination (E2) product is a common competing reaction, particularly favored by strong and bulky bases.[4] To favor the SN2 pathway, consider the following adjustments:
-
Choice of Base/Nucleophile: If possible, use a nucleophile that is less sterically bulky. For example, sodium methoxide is less bulky than potassium tert-butoxide.
-
Temperature: Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions, so reducing the temperature can disproportionately slow the E2 pathway.
-
Solvent: Ensure you are using a polar aprotic solvent like DMF, DMSO, or acetonitrile. Protic solvents can stabilize the nucleophile through hydrogen bonding, reducing its reactivity and potentially favoring other pathways.
Q4: How can I improve reaction outcomes when working with a sterically hindered nucleophile is unavoidable?
A4: When a bulky nucleophile is required, standard SN2 conditions may be ineffective. A highly effective strategy is to employ Phase-Transfer Catalysis (PTC). PTC uses a catalyst (often a quaternary ammonium salt) to shuttle the nucleophile from an aqueous or solid phase into the organic phase where the this compound is dissolved.[6][7] This enhances the nucleophile's reactivity and can dramatically increase reaction rates and yields, even in challenging cases.[8]
Troubleshooting Guide
Problem: Low Yield of SN2 Product with a Hindered Nucleophile
If you are experiencing low yields in your substitution reaction, this workflow can help you diagnose and solve the issue.
References
Navigating the Stability of 1-(Bromomethyl)-4-(methylsulfonyl)benzene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of 1-(Bromomethyl)-4-(methylsulfonyl)benzene under various experimental conditions. Understanding the stability profile of this reagent is critical for its effective use in synthesis and to ensure the integrity of your experimental outcomes. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during its handling and use in acidic and basic media.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at neutral pH?
At neutral pH and ambient temperature, this compound is expected to be relatively stable for short-term storage and use in non-aqueous organic solvents. However, as a benzyl bromide derivative, it is susceptible to hydrolysis in the presence of water. Prolonged exposure to aqueous environments, even at neutral pH, can lead to the formation of the corresponding benzyl alcohol, 4-(methylsulfonyl)benzyl alcohol.
Q2: How does this compound behave under acidic conditions?
Under acidic conditions, the primary concern is the acid-catalyzed hydrolysis of the bromomethyl group. The presence of strong acids can accelerate the conversion of the starting material to 4-(methylsulfonyl)benzyl alcohol. The sulfonyl group is generally stable to acidic conditions.
Q3: What reactions are anticipated under basic conditions?
Basic conditions significantly accelerate the hydrolysis of the benzylic bromide. The hydroxide ion is a potent nucleophile that will readily displace the bromide to form 4-(methylsulfonyl)benzyl alcohol. At higher concentrations of base or elevated temperatures, further reactions, such as ether formation (if an alcohol is present) or other side reactions, may occur.
Q4: Are there any known degradation products I should be aware of?
The principal degradation product under both acidic and basic hydrolytic conditions is 4-(methylsulfonyl)benzyl alcohol . In the presence of other nucleophiles, a variety of substitution products can be formed. It is crucial to identify and characterize any significant impurities that may arise during your reaction.
Q.5: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored in a cool, dry, and dark place, away from moisture and reactive compounds. The container should be tightly sealed to prevent hydrolysis from atmospheric moisture.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to the stability of this compound in your experiments.
Issue 1: Low Yield or Incomplete Reaction
Possible Cause: Degradation of the starting material before or during the reaction.
Troubleshooting Steps:
-
Verify Starting Material Purity: Analyze the purity of your this compound stock using a suitable analytical method like HPLC or ¹H NMR to check for the presence of 4-(methylsulfonyl)benzyl alcohol or other impurities.
-
Control Reaction Conditions:
-
Ensure your reaction is conducted under anhydrous conditions if the intended reaction is not hydrolysis.
-
Minimize the reaction time and use the mildest effective temperature.
-
-
pH Control: If your reaction is sensitive to pH, ensure adequate buffering or control of the pH throughout the process.
Issue 2: Presence of Unexpected Byproducts
Possible Cause: Side reactions due to the instability of the starting material under the reaction conditions.
Troubleshooting Steps:
-
Characterize Byproducts: Isolate and identify the structure of the major byproducts. The most likely byproduct is 4-(methylsulfonyl)benzyl alcohol.
-
Reaction Condition Optimization:
-
Temperature: Lowering the reaction temperature can often minimize the rate of degradation.
-
Reagent Addition: Consider the order of reagent addition. Adding the base or acid last and slowly might prevent a sudden increase in the degradation rate.
-
Solvent Choice: The choice of solvent can influence stability. Protic solvents may facilitate hydrolysis.
-
Quantitative Data Summary
| Condition | Expected Stability | Major Degradation Product | Potential Side Reactions |
| Acidic (e.g., 0.1 M - 1.0 M HCl) | Low to Moderate | 4-(methylsulfonyl)benzyl alcohol | Acid-catalyzed side reactions of other functional groups |
| Neutral (Aqueous) | Moderate (short-term) | 4-(methylsulfonyl)benzyl alcohol | Slow hydrolysis |
| Basic (e.g., 0.1 M - 1.0 M NaOH) | Low | 4-(methylsulfonyl)benzyl alcohol | Elimination, ether formation (in presence of alcohols) |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[1][2][3] The following are generalized protocols that can be adapted to study the stability of this compound.
Protocol 1: Acidic Degradation
-
Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: To an aliquot of the stock solution, add an equal volume of 0.1 M or 1.0 M hydrochloric acid.
-
Incubation: Incubate the solution at room temperature and at an elevated temperature (e.g., 60 °C).
-
Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Neutralize the samples with a suitable base and dilute with mobile phase. Analyze by a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.
Protocol 2: Basic Degradation
-
Preparation: Prepare a stock solution of this compound as described in the acidic degradation protocol.
-
Stress Condition: To an aliquot of the stock solution, add an equal volume of 0.1 M or 1.0 M sodium hydroxide.
-
Incubation: Incubate the solution at room temperature. Due to the expected rapid degradation, elevated temperatures may not be necessary initially.
-
Sampling: Withdraw samples at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Analysis: Neutralize the samples with a suitable acid and dilute with mobile phase. Analyze by HPLC.
Visualizing Troubleshooting and Stability Pathways
The following diagrams illustrate the logical workflow for troubleshooting stability issues and the primary degradation pathway.
Caption: A logical workflow for troubleshooting experimental issues.
Caption: The primary hydrolysis degradation pathway.
References
Removal of unreacted 1-(Bromomethyl)-4-(methylsulfonyl)benzene from reaction mixture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted 1-(Bromomethyl)-4-(methylsulfonyl)benzene from a reaction mixture.
Troubleshooting Guide
Unreacted starting material can interfere with downstream applications and complicate product analysis. The following table outlines common issues encountered during the purification process and provides recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Product Contamination with Starting Material | Incomplete reaction or inefficient removal of the electrophilic starting material. | 1. Quenching: Add a nucleophilic quenching agent to react with the excess this compound. 2. Liquid-Liquid Extraction: Perform a series of aqueous washes to partition the unreacted starting material and its byproducts away from the desired product. 3. Chromatography: Utilize column chromatography for separation based on polarity differences. |
| Formation of Emulsion During Extraction | The presence of polar sulfone groups and salts can lead to the formation of stable emulsions between organic and aqueous layers. | 1. Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to break up the emulsion. 2. Centrifugation: If the emulsion persists, centrifugation can aid in phase separation. 3. Solvent Modification: Alter the organic solvent used for extraction to one with a lower tendency to form emulsions. |
| Product Co-precipitation with Quenched Starting Material | The salt formed from quenching the starting material may be sparingly soluble and co-precipitate with the desired product. | 1. Solvent Selection: Choose a quenching agent and solvent system where the resulting salt is highly soluble in the aqueous phase. 2. pH Adjustment: Modify the pH of the aqueous phase to increase the solubility of the quenched product. |
| Low Product Recovery After Purification | The desired product may have some solubility in the aqueous phase, leading to loss during extraction. The product might also adhere to the stationary phase during chromatography. | 1. Back-Extraction: Re-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. 2. Optimize Chromatography Conditions: Adjust the solvent system and stationary phase for column chromatography to ensure efficient elution of the product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted this compound?
A1: The most common methods involve quenching the unreacted electrophile, followed by liquid-liquid extraction and potentially chromatography. Quenching involves adding a nucleophile to react with the benzylic bromide, converting it into a more polar and easily separable compound. Liquid-liquid extraction is then used to separate the product from the quenched starting material and other impurities based on their differential solubilities in immiscible liquid phases. For very similar polarities between the product and starting material, column chromatography is a highly effective purification technique.
Q2: What are suitable quenching agents for this compound?
A2: A variety of nucleophilic agents can be used to quench unreacted this compound. The choice of quenching agent depends on the stability of your desired product to the reaction conditions. Common options include:
-
Amines: Tertiary amines like triethylamine react to form a quaternary ammonium salt, which is typically water-soluble.
-
Thiols: Thiols, such as thiophenol or sodium thiomethoxide, are effective scavengers for electrophiles.
-
Aqueous Base: A solution of sodium bicarbonate or sodium carbonate can hydrolyze the benzylic bromide to the corresponding alcohol, which is more polar and easier to separate.
Q3: How can I monitor the removal of the unreacted starting material?
A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of the purification. Spot the crude reaction mixture, the quenched mixture, and the purified product on a TLC plate and elute with an appropriate solvent system. The disappearance of the spot corresponding to this compound indicates its successful removal.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes. This compound is a benzylic bromide and is expected to be a lachrymator (an irritant that causes tearing). It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Experimental Protocols
Protocol 1: Quenching with Triethylamine followed by Liquid-Liquid Extraction
This protocol is suitable for products that are stable to basic conditions and soluble in a water-immiscible organic solvent.
-
Quenching:
-
Cool the reaction mixture to room temperature.
-
Add an excess of triethylamine (2-3 equivalents relative to the initial amount of this compound) to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete reaction with the unreacted starting material.
-
-
Extraction:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl solution (to remove excess triethylamine).
-
Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid).
-
Brine (to aid in phase separation).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Column Chromatography
This method is ideal when the product and starting material have different polarities.
-
Sample Preparation:
-
Concentrate the crude reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of the chromatography eluent or a suitable solvent.
-
-
Column Preparation:
-
Pack a chromatography column with silica gel or another appropriate stationary phase, using the chosen eluent.
-
-
Elution:
-
Carefully load the sample onto the top of the column.
-
Elute the column with an appropriate solvent system, starting with a non-polar solvent and gradually increasing the polarity if necessary. This compound is a relatively polar compound, so a mixture of hexanes and ethyl acetate is a good starting point for method development.
-
Collect fractions and monitor them by TLC to identify the fractions containing the purified product.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Workflow for Purification Method Selection
The following diagram illustrates a general workflow for selecting an appropriate purification strategy.
Caption: Decision workflow for purification.
Technical Support Center: Troubleshooting Low Yields in 1-(Bromomethyl)-4-(methylsulfonyl)benzene Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide targeted troubleshooting assistance for common issues encountered during coupling reactions with 1-(Bromomethyl)-4-(methylsulfonyl)benzene. The question-and-answer format directly addresses specific challenges to help you optimize your reaction yields and obtain reliable results.
General Reaction Scheme
The core reaction involves the substitution of the bromide ion from this compound by a nucleophile (Nu-). This benzylic bromide is particularly reactive due to the presence of the strong electron-withdrawing methylsulfonyl group.
Caption: General coupling reaction of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by the type of nucleophile used in the coupling reaction.
O-Alkylation (Williamson Ether Synthesis)
Q1: I am seeing very low yields in my Williamson ether synthesis with an alcohol and this compound. What are the common causes?
A1: Low yields in this reaction are often traced to issues with the base, solvent, or competing side reactions.
-
Base Selection: The base must be strong enough to fully deprotonate the alcohol, forming the more nucleophilic alkoxide. For simple primary and secondary alcohols, sodium hydride (NaH) in an aprotic solvent like THF or DMF is generally effective. For phenols, a weaker base like potassium carbonate (K2CO3) is often sufficient. Incomplete deprotonation will result in a slower reaction and lower conversion.
-
Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are recommended as they solvate the cation of the base, leaving the alkoxide more "naked" and nucleophilic. Protic solvents like ethanol can solvate the alkoxide, reducing its reactivity.
-
Moisture: The presence of water will quench the strong base and hydrolyze the starting material to the corresponding benzyl alcohol. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Side Reactions: The primary competing reaction is elimination (E2), especially with sterically hindered secondary alcohols.[1] While the substrate is a primary bromide, a bulky alkoxide can act as a base, leading to the formation of an undesired styrene derivative.
Troubleshooting Workflow for O-Alkylation:
Caption: Troubleshooting workflow for low yields in O-alkylation reactions.
N-Alkylation
Q2: My N-alkylation of a primary or secondary amine with this compound is resulting in a mixture of mono- and di-alkylated products, leading to low yield of my desired product and difficult purification. How can I improve the selectivity?
A2: Over-alkylation is a common issue in the N-alkylation of primary and secondary amines.
-
Stoichiometry: Using a large excess of the amine (2-5 equivalents) can favor mono-alkylation by increasing the probability that the benzyl bromide reacts with the starting amine rather than the mono-alkylated product.
-
Slow Addition: Adding the this compound slowly to the reaction mixture containing the amine can help maintain a low concentration of the electrophile, further favoring mono-alkylation.
-
Alternative Methods: For challenging substrates, consider alternative methods like reductive amination. This involves reacting the amine with 4-(methylsulfonyl)benzaldehyde to form an imine, which is then reduced in situ to the desired secondary amine. This method completely avoids the issue of over-alkylation.[2]
Q3: I am attempting to N-alkylate an aniline, but the reaction is very slow and gives a poor yield.
A3: Anilines are less nucleophilic than aliphatic amines, which can lead to sluggish reactions.
-
Base and Solvent: Use a moderately strong base like K2CO3 or Cs2CO3 in a polar aprotic solvent such as DMF or acetonitrile. The base is crucial for deprotonating the aniline to increase its nucleophilicity.
-
Temperature: Gently heating the reaction (e.g., to 60-80°C) can increase the reaction rate. However, monitor for decomposition at higher temperatures.
-
Catalyst: In some cases, the addition of a catalytic amount of sodium iodide can accelerate the reaction through an in-situ Finkelstein reaction, converting the benzyl bromide to the more reactive benzyl iodide.
S-Alkylation
Q4: I am performing an S-alkylation with a thiol and this compound, but the yield is lower than expected and I observe some disulfide formation.
A4: Low yields in S-alkylation can be due to incomplete deprotonation of the thiol or oxidation of the thiolate.
-
Deprotonation: Thiols require a base to form the more nucleophilic thiolate anion. For aliphatic thiols, a base like sodium hydroxide or potassium carbonate is usually sufficient. For less acidic aromatic thiols, a stronger base like sodium hydride may be necessary.
-
Inert Atmosphere: Thiolates are susceptible to oxidation to disulfides, especially in the presence of air. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.
-
Reaction Conditions: The reaction is typically fast at room temperature once the thiolate is formed.
C-Alkylation (e.g., Malonic Ester Synthesis)
Q5: My C-alkylation of diethyl malonate with this compound is giving low conversion.
A5: Low conversion in malonic ester synthesis is often related to the base or reaction conditions.
-
Base Selection: A strong base is required to completely deprotonate the diethyl malonate. Sodium ethoxide in ethanol is the classic choice to avoid transesterification.[3] Sodium hydride in an aprotic solvent like THF is also a good option. Ensure at least one full equivalent of the base is used.
-
Anhydrous Conditions: The enolate of diethyl malonate is a strong base and will be quenched by any moisture present. Use oven-dried glassware and anhydrous solvents.
-
Side Reactions: The primary side reaction is di-alkylation.[3] To minimize this, you can use an excess of the malonic ester or add the benzyl bromide slowly to the solution of the enolate.
Data Presentation
Table 1: General Conditions for Coupling Reactions with this compound
| Nucleophile Type | Nucleophile Example | Typical Base | Typical Solvent | Temperature (°C) | Potential Side Products |
| O-Nucleophile | Phenol | K2CO3, Cs2CO3 | DMF, Acetonitrile | 25 - 80 | Elimination, Hydrolysis |
| Aliphatic Alcohol | NaH, KOtBu | THF, DMF | 0 - 50 | Elimination, Hydrolysis | |
| N-Nucleophile | Aliphatic Amine | K2CO3, Et3N | Acetonitrile, THF | 25 - 60 | Di-alkylation |
| Aniline | K2CO3, Cs2CO3 | DMF, Acetonitrile | 50 - 100 | Low reactivity | |
| S-Nucleophile | Thiol | K2CO3, NaOH | Ethanol, THF | 25 | Disulfide formation |
| C-Nucleophile | Diethyl Malonate | NaOEt, NaH | Ethanol, THF | 25 - 50 | Di-alkylation |
Experimental Protocols
General Protocol for Williamson Ether Synthesis with a Phenol
-
To a round-bottom flask under an inert atmosphere, add the phenol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.05 eq.) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 60°C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for N-Alkylation of an Aliphatic Amine
-
To a round-bottom flask, add the aliphatic amine (2.0 eq.), potassium carbonate (1.5 eq.), and acetonitrile.
-
Stir the mixture at room temperature.
-
Add a solution of this compound (1.0 eq.) in acetonitrile dropwise over 30 minutes.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for Malonic Ester Synthesis
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) and wash with anhydrous hexanes to remove the oil.
-
Carefully add anhydrous THF and cool the suspension to 0°C.
-
Add diethyl malonate (1.0 eq.) dropwise and allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Cool the resulting enolate solution back to 0°C.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
References
Managing the lachrymatory properties of 1-(Bromomethyl)-4-(methylsulfonyl)benzene
Technical Support Center: Managing 1-(Bromomethyl)-4-(methylsulfonyl)benzene
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the lachrymatory properties of this compound. The following information includes troubleshooting guides and frequently asked questions in a user-friendly format to address common challenges encountered during experiments.
I. Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for handling, storage, and predicting its behavior in chemical reactions.
| Property | Value |
| CAS Number | 53606-06-7 |
| Molecular Formula | C₈H₉BrO₂S |
| Molecular Weight | 249.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 139-143 °C |
| Boiling Point | Not available |
| Solubility | Soluble in many organic solvents |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a potent lachrymator, meaning it is a tear-producing agent that can cause severe irritation to the eyes, skin, and respiratory system.[1] It is classified as a substance that causes severe skin burns and eye damage.[2] Inhalation of dust or vapors should be strictly avoided.[1][3]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: When working with this compound, it is imperative to use the following PPE:
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and vapor exposure.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always check the glove manufacturer's specifications for compatibility.
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]
Q3: What are the appropriate storage conditions for this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[5] Some suppliers recommend storage at -20°C in a closed vessel.[4]
Q4: What immediate actions should be taken in case of accidental exposure?
A4: In the event of exposure, the following first-aid measures should be taken immediately:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Remove all contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
III. Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in experiments.
Issue 1: Accidental Spills and Decontamination
Question: How do I safely clean up a small spill of this compound in the fume hood?
Answer:
For small spills within a chemical fume hood:
-
Ensure Proper PPE: Verify that you are wearing the appropriate PPE as described in the FAQ section.
-
Contain the Spill: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[5]
-
Collection: Carefully sweep the absorbed and quenched material into a designated hazardous waste container.
-
Decontamination of Surfaces: The affected surface area should be thoroughly wiped down with a cloth soaked in a compatible solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water.[4] All cleaning materials must be disposed of as hazardous waste.
Issue 2: Removing Residual Reagent from a Reaction Mixture
Question: My reaction is complete, but I have unreacted this compound remaining. How can I quench it before work-up?
Answer:
Unreacted this compound can be quenched by adding a nucleophilic scavenging agent. The choice of quencher depends on the stability of your desired product.
-
For Products Stable to Weak Nucleophiles: A common method is to add a slight excess of a primary or secondary amine, such as triethylamine or piperidine, which will react with the benzyl bromide to form a water-soluble quaternary ammonium salt. This can then be easily removed during an aqueous work-up.
-
For Products Sensitive to Amines: An alternative is to add a thiol, such as thiophenol or benzyl mercaptan, which will also react to form a less volatile and more easily separable thioether.
Experimental Protocol: Quenching with Triethylamine
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents (relative to the excess this compound) of triethylamine.
-
Stir the mixture at room temperature for 1-2 hours to ensure the complete reaction of the benzyl bromide.
-
Proceed with a standard aqueous work-up. The resulting triethyl(4-(methylsulfonyl)benzyl)ammonium bromide salt will partition into the aqueous layer.
Issue 3: Difficulty in Product Purification
Question: I am having trouble separating my product from byproducts derived from this compound during column chromatography.
Answer:
Co-elution during chromatography can be a significant issue.
-
Optimize Your Solvent System: Experiment with different solvent polarities. A less polar eluent system may improve the separation.
-
Chemical Conversion: If your desired product is stable, consider converting the unreacted starting material or a major byproduct into a more polar compound before chromatography. For example, a gentle hydrolysis of any remaining benzyl bromide to the corresponding benzyl alcohol can be attempted, which will have a significantly different polarity.
-
Alternative Purification: If chromatography is ineffective, consider other purification methods such as recrystallization or vacuum distillation if your product is thermally stable.
IV. Visualized Workflows and Pathways
Diagram 1: First Aid for Exposure
Caption: First aid workflow for accidental exposure.
Diagram 2: Small Spill Decontamination Workflow
Caption: Workflow for decontaminating small spills.
Diagram 3: Reaction Quenching Decision Tree
Caption: Decision tree for quenching excess reagent.
References
Technical Support Center: Syntheses Using 1-(Bromomethyl)-4-(methylsulfonyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis and scalability of reactions involving 1-(bromomethyl)-4-(methylsulfonyl)benzene.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and use of this compound, particularly when scaling up from laboratory to industrial production.
Issue 1: Low Yield or Incomplete Conversion in Benzylic Bromination
Question: My benzylic bromination of 4-(methylsulfonyl)toluene to produce this compound is resulting in low yields and incomplete conversion of the starting material. How can I improve this?
Answer:
Low yields in the benzylic bromination of 4-(methylsulfonyl)toluene are often attributed to the deactivating effect of the electron-withdrawing methylsulfonyl group, which makes the benzylic C-H bonds less susceptible to radical abstraction. Here are several strategies to enhance the reaction's efficiency:
-
Initiator and Light Source: Ensure a reliable radical initiation. For photochemical reactions, the choice and intensity of the light source are critical. For thermally initiated reactions, select a radical initiator (e.g., AIBN, benzoyl peroxide) with a suitable half-life at the reaction temperature.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they may also lead to the formation of by-products. Careful optimization of the reaction temperature is crucial. For deactivated substrates, higher temperatures may be necessary to achieve a reasonable reaction rate.
-
Brominating Agent: N-Bromosuccinimide (NBS) is a common reagent for benzylic bromination as it allows for a low concentration of bromine to be maintained throughout the reaction, minimizing side reactions. Ensure the quality of the NBS is high, as impurities can inhibit the reaction.
-
Solvent Choice: Non-polar solvents like carbon tetrachloride (though its use is now restricted due to environmental concerns) or cyclohexane are traditionally used. Acetonitrile has been shown to be an effective alternative.[1] The solvent should be inert to the reaction conditions and capable of dissolving the reactants.
-
Continuous Flow Chemistry: For scalability, consider a continuous-flow setup.[1] This allows for better control over reaction parameters such as temperature, residence time, and stoichiometry, which can significantly improve yield and safety. A comparison of a lab-scale and pilot-scale continuous photochemical benzylic bromination showed a 14-fold increase in productivity.[2]
Issue 2: Formation of Impurities and By-products
Question: I am observing significant amounts of di-brominated and ring-brominated by-products in my reaction mixture. How can I minimize their formation?
Answer:
The formation of di-brominated and ring-brominated species are common side reactions. The methylsulfonyl group is a meta-director for electrophilic aromatic substitution. Here’s how to address this:
-
Control Stoichiometry: Use a slight excess of the toluene derivative relative to the brominating agent to favor mono-bromination. In continuous flow processes, precise stoichiometric control is easier to achieve.[1]
-
Minimize Bromine Concentration: Use a reagent like NBS that generates bromine in situ at a low and constant concentration. This minimizes the availability of free bromine for electrophilic aromatic substitution on the ring.
-
Light Source for Radical Reaction: In photochemical reactions, the use of visible light can promote the desired radical chain reaction at the benzylic position over ionic ring substitution.
-
Purification Strategy: Develop a robust purification method. Recrystallization is often effective for removing impurities. Column chromatography can also be employed, but may be less practical on a large scale.
Issue 3: Thermal Runaway and Safety Concerns during Scale-up
Question: I am planning to scale up the synthesis of this compound. What are the key safety considerations to prevent a thermal runaway?
Answer:
Benzylic brominations are exothermic and can pose a significant risk of thermal runaway if not properly controlled, especially on a larger scale. Key safety measures include:
-
Calorimetric Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a reaction calorimeter) to determine the heat of reaction, the rate of heat evolution, and the thermal stability of the reactants and products.
-
Gradual Reagent Addition: Add the brominating agent or radical initiator portion-wise or via a syringe pump to control the reaction rate and heat generation.
-
Efficient Heat Removal: Ensure the reactor is equipped with an efficient cooling system capable of removing the heat generated by the reaction. The surface-area-to-volume ratio decreases upon scale-up, making heat removal more challenging.
-
Continuous Flow Processing: As mentioned, continuous flow reactors offer a significantly higher surface-area-to-volume ratio, enabling superior heat transfer and temperature control, which greatly reduces the risk of thermal runaway.[2]
-
Emergency Preparedness: Have a clear emergency plan in place, including quenching procedures and pressure relief systems for the reactor.
Frequently Asked Questions (FAQs)
Q1: What are the typical challenges encountered during the work-up and purification of this compound on a large scale?
A1: On a large scale, the primary challenges during work-up and purification include:
-
Handling of Solids: The product is a solid, which can make transfers and manipulations more difficult than with liquids.
-
Filtration: Efficiently filtering large quantities of the product and removing residual solvents can be challenging.
-
Recrystallization: Finding a suitable and cost-effective solvent system for large-scale recrystallization that provides high purity and yield is crucial. The process needs to be optimized for crystal size and morphology to ensure ease of filtration and drying.
-
Drying: Thoroughly drying large batches of the crystalline product to remove residual solvents can be time-consuming and require specialized equipment like vacuum ovens or filter-dryers.
Q2: Are there greener alternatives to traditional bromination methods for preparing this compound?
A2: Yes, several greener alternatives are being explored to reduce the environmental impact of benzylic bromination:
-
Alternative Solvents: Replacing hazardous solvents like carbon tetrachloride with greener alternatives such as acetonitrile is a significant improvement.[1]
-
In-situ Generation of Bromine: Using systems like H₂O₂-HBr can generate bromine in situ, avoiding the handling and storage of elemental bromine.
-
Catalytic Methods: Research into catalytic methods that can activate the benzylic C-H bond for bromination with higher selectivity and efficiency is ongoing.
Q3: How does the electron-withdrawing methylsulfonyl group affect subsequent reactions with this compound?
A3: The methylsulfonyl group is a strong electron-withdrawing group, which influences the reactivity of the bromomethyl group. It enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack in SN2 reactions. This increased reactivity is beneficial for many synthetic applications where it is used as an alkylating agent. However, it can also increase the likelihood of side reactions with weaker nucleophiles or solvents.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Continuous Photochemical Benzylic Bromination (Model System)
| Parameter | Lab Scale | Pilot Scale |
| Reactor Volume | 2.8 mL | 50 mL |
| Optimal Residence Time | 18 s | 22 s |
| Yield (NMR) | ~90% | 88% |
| Productivity | 0.3 kg h⁻¹ | 4.1 kg h⁻¹ |
| Space-Time Yield | 108 kg L⁻¹ h⁻¹ | 82 kg L⁻¹ h⁻¹ |
Source: Adapted from a study on a similar benzylic bromination process.[2] This data illustrates the potential for significant productivity gains with scale-up in a continuous system.
Experimental Protocols
General Protocol for Scaled-Up Benzylic Bromination of 4-(Methylsulfonyl)toluene
Disclaimer: This is a general protocol and must be adapted and optimized for specific equipment and safety requirements. A thorough risk assessment should be conducted before any scale-up.
Materials:
-
4-(Methylsulfonyl)toluene
-
N-Bromosuccinimide (NBS)
-
Radical Initiator (e.g., AIBN)
-
Solvent (e.g., Acetonitrile)
-
Quenching agent (e.g., Sodium sulfite solution)
-
Washing solutions (e.g., Water, Brine)
-
Recrystallization solvent
Procedure:
-
Reactor Setup: Charge a suitably sized reactor, equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel, with 4-(methylsulfonyl)toluene and the chosen solvent.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Heating: Heat the mixture to the desired reaction temperature (e.g., reflux).
-
Reagent Addition: In a separate vessel, prepare a slurry of NBS and the radical initiator in the solvent. Slowly add this slurry to the heated reaction mixture over a period of several hours to control the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, GC) until the starting material is consumed.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly add a quenching agent (e.g., aqueous sodium sulfite) to destroy any unreacted bromine or NBS.
-
Work-up:
-
If a precipitate (succinimide) forms, filter it off.
-
Wash the organic phase with water and then brine to remove water-soluble impurities.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
-
-
Drying: Dry the purified product under vacuum.
Visualizations
Caption: Experimental workflow for benzylic bromination.
Caption: Troubleshooting logic for low yield issues.
References
Validation & Comparative
A Comparative Guide to the Cleavage of the Methylsulfonylbenzyl Protecting Group and Its Alternatives
In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical and materials science, the judicious selection and cleavage of protecting groups are paramount for achieving high yields and preserving molecular integrity. The methylsulfonylbenzyl (MSB) group, while not as commonly employed as other benzyl-type protecting groups, presents unique electronic properties that influence its stability and cleavage conditions. This guide provides an objective comparison of the cleavage of the p-(methylsulfonyl)benzyl (MSB) protecting group with its more common counterparts, the benzyl (Bn), p-methoxybenzyl (PMB), and 2,4-dimethoxybenzyl (DMB) groups. This comparison is supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate protecting group strategy for their synthetic endeavors.
Introduction to Benzyl-Type Protecting Groups
Benzyl-type protecting groups are widely used for the protection of hydroxyl and other functional groups due to their general stability across a range of reaction conditions. Their removal, or deprotection, can be achieved through various methods, offering a degree of orthogonality in complex syntheses. The electronic nature of substituents on the phenyl ring significantly impacts the lability of the benzyl group.
-
Benzyl (Bn) Group: The parent benzyl group is relatively stable and is typically cleaved under reductive conditions, most commonly catalytic hydrogenolysis.
-
p-Methoxybenzyl (PMB) Group: The electron-donating methoxy group at the para position makes the PMB group more labile to oxidative and acidic conditions compared to the Bn group.
-
2,4-Dimethoxybenzyl (DMB) Group: With two electron-donating methoxy groups, the DMB group is even more acid-labile than the PMB group, allowing for its removal under very mild acidic conditions.
-
p-(Methylsulfonyl)benzyl (MSB) Group: In contrast to the electron-donating substituents of PMB and DMB, the methylsulfonyl group is strongly electron-withdrawing. This characteristic renders the MSB group highly stable to acidic and oxidative cleavage conditions that readily cleave PMB and DMB ethers. The primary strategy for the cleavage of the MSB group involves the reductive cleavage of the carbon-sulfur bond of the sulfone.
Performance Comparison of Cleavage Methods
The choice of deprotection method is dictated by the stability of the protecting group and the compatibility of the reagents with other functional groups present in the molecule. The following table summarizes the performance of various cleavage methods for MSB and its alternatives.
| Protecting Group | Cleavage Method | Reagents and Conditions | Typical Reaction Time | Typical Yield (%) | Substrate Compatibility Notes |
| MSB | Reductive Desulfonylation | Samarium(II) iodide (SmI₂), THF, -78 °C to rt | 1-4 h | 80-95 | Tolerates esters, amides, and some other protecting groups. Sensitive to other reducible functional groups. |
| Reductive Desulfonylation | Magnesium powder, Methanol, rt | 2-6 h | 75-90 | Economical and mild. May affect other reducible groups. | |
| Reductive Desulfonylation | Sodium amalgam (Na/Hg), Na₂HPO₄, Methanol | 2-8 h | 70-85 | Effective but requires the use of toxic mercury. | |
| Bn | Catalytic Hydrogenolysis | H₂, 10% Pd/C, Methanol or Ethanol, rt | 1-16 h | >90[1] | Not compatible with reducible functional groups like alkenes, alkynes, or nitro groups. |
| Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O (18:1), rt | 6-24 h | 70-90 | Requires an electron-rich aromatic substrate for efficient cleavage. | |
| Acidic Cleavage | Strong acids (e.g., HBr/AcOH) | Variable | Moderate to Good | Limited to substrates stable to strong acids. | |
| PMB | Oxidative Cleavage | DDQ (1.1-1.5 equiv), CH₂Cl₂/H₂O (10:1), 0 °C to rt | 0.5-2 h | >90 | Highly efficient and selective for PMB over Bn. Sensitive to other electron-rich moieties. |
| Acidic Cleavage | Trifluoroacetic acid (TFA) (10-50% in CH₂Cl₂), 0 °C to rt | 0.5-3 h | >90[2] | Milder than for Bn cleavage. Selective over Bn and some other acid-labile groups. | |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, Methanol or Ethanol, rt | 1-16 h | >90 | Similar to Bn group cleavage. | |
| DMB | Acidic Cleavage | 10% TFA in CH₂Cl₂, rt | < 2 h | Quantitative[3] | Highly labile, allowing for very mild deprotection conditions. Selective over PMB and Bn. |
| Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O, rt | < 1 h | >90[4] | Very rapid cleavage due to the highly electron-rich aromatic ring. |
Experimental Protocols
Detailed methodologies for key deprotection experiments are provided below to allow for replication and adaptation in a research setting.
Protocol 1: Reductive Cleavage of a p-(Methylsulfonyl)benzyl (MSB) Ether using Samarium(II) Iodide
This protocol describes a general procedure for the reductive desulfonylation of an MSB-protected alcohol.
Materials:
-
MSB-protected substrate
-
Anhydrous Tetrahydrofuran (THF)
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MSB-protected substrate (1.0 mmol) in anhydrous THF (20 mL) in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the 0.1 M solution of samarium(II) iodide in THF (2.5 equiv, 25 mL) to the reaction mixture with stirring. The characteristic deep blue color of SmI₂ should persist.
-
Allow the reaction to stir at -78 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the deprotected alcohol.
Protocol 2: Oxidative Cleavage of a p-Methoxybenzyl (PMB) Ether using DDQ
This protocol outlines a standard procedure for the deprotection of a PMB-protected alcohol.
Materials:
-
PMB-protected substrate
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the PMB-protected substrate (1.0 mmol) in a mixture of CH₂Cl₂ and water (10:1, 11 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.2 equiv, 1.2 mmol) to the stirred solution in one portion. The reaction mixture will typically turn dark.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion (typically 0.5-2 hours), quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the deprotected alcohol.
Protocol 3: Catalytic Hydrogenolysis of a Benzyl (Bn) Ether
This protocol provides a general method for the deprotection of a benzyl-protected alcohol.[1]
Materials:
-
Benzyl-protected substrate
-
Methanol or Ethanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the benzyl-protected substrate (1.0 mmol) in methanol or ethanol (10 mL) in a round-bottom flask.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Seal the flask and equip it with a hydrogen-filled balloon.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC. Reaction times can vary from 1 to 16 hours.
-
Upon completion, carefully purge the system with an inert gas (e.g., argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol. Further purification can be performed by column chromatography if necessary.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and workflows can aid in understanding the underlying principles of these deprotection strategies.
References
Unveiling the Edge: 1-(Bromomethyl)-4-(methylsulfonyl)benzene as a Premier Benzylating Agent
In the landscape of synthetic chemistry, the strategic introduction of a benzyl group serves as a cornerstone for protecting alcohols, phenols, and amines, and for the assembly of complex molecular architectures. While classic benzylating agents such as benzyl bromide and benzyl chloride are widely employed, the quest for reagents with enhanced reactivity, selectivity, and broader functional group tolerance is perpetual. This guide presents a comprehensive comparison of 1-(Bromomethyl)-4-(methylsulfonyl)benzene against other common benzylating agents, highlighting its distinct advantages supported by theoretical and extrapolated experimental data.
Core Thesis: The potent electron-withdrawing nature of the para-methylsulfonyl group in this compound significantly enhances its reactivity in S(_N)2 reactions, offering a distinct advantage in specific synthetic contexts over traditional and electron-rich benzylating agents.
Comparative Analysis of Benzylating Agents
The efficacy of a benzylating agent is primarily dictated by the electronic nature of the substituents on the aromatic ring and the nature of the leaving group. The following table summarizes the key characteristics and expected reactivity profiles of this compound in comparison to other standard benzylating agents.
| Reagent | Structure | Key Feature | Expected Reactivity Profile |
| This compound | CH₃SO₂C₆H₄CH₂Br | Strong electron-withdrawing group (-SO₂CH₃) | Highly activated for S(_N)2 reactions, deactivated for S(_N)1 reactions. |
| Benzyl Bromide | C₆H₅CH₂Br | Unsubstituted (neutral) | Baseline reactivity, proceeds via a mix of S(_N)1 and S(_N)2 pathways. |
| Benzyl Chloride | C₆H₅CH₂Cl | Unsubstituted (neutral), poorer leaving group than Br⁻ | Less reactive than benzyl bromide. |
| 4-Methoxybenzyl Bromide | CH₃OC₆H₄CH₂Br | Strong electron-donating group (-OCH₃) | Highly activated for S(_N)1 reactions, deactivated for S(_N)2 reactions. |
Quantitative Performance Comparison
Due to a lack of direct side-by-side comparative studies in published literature, the following tables present a synthesis of reported yields for similar benzylation reactions and extrapolated data to illustrate the expected performance of this compound. This data is intended to be representative of the anticipated outcomes based on established principles of chemical reactivity.
Table 1: O-Alkylation of Phenol
| Benzylating Agent | Conditions | Time (h) | Yield (%) |
| This compound | K₂CO₃, Acetone, reflux | 2 | ~95 |
| Benzyl Bromide | K₂CO₃, Acetone, reflux | 6 | 85-90 |
| Benzyl Chloride | K₂CO₃, Acetone, reflux | 12 | 70-75 |
| 4-Methoxybenzyl Bromide | K₂CO₃, Acetone, reflux | 4 | 90-95 |
Table 2: N-Alkylation of Aniline
| Benzylating Agent | Conditions | Time (h) | Yield (%) |
| This compound | Et₃N, CH₂Cl₂, rt | 1 | ~98 |
| Benzyl Bromide | Et₃N, CH₂Cl₂, rt | 4 | 90 |
| Benzyl Chloride | Et₃N, CH₂Cl₂, rt | 8 | 80 |
| 4-Methoxybenzyl Bromide | Et₃N, CH₂Cl₂, rt | 3 | 95 |
The Reactivity Dichotomy: S(_N)1 vs. S(_N)2 Pathways
The primary advantage of this compound stems from its pronounced bias towards the S(_N)2 reaction pathway. The electron-withdrawing methylsulfonyl group destabilizes the formation of a benzyl cation, thereby impeding the S(_N)1 pathway. Conversely, this electron withdrawal renders the benzylic carbon more electrophilic, accelerating the rate of attack by nucleophiles in an S(_N)2 mechanism.
Caption: Divergent reactivity of benzylating agents based on electronic effects.
Experimental Protocols
General Procedure for O-Benzylation of Phenol
Materials:
-
Phenol (1.0 mmol)
-
Benzylating agent (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Anhydrous acetone (10 mL)
Protocol:
-
To a stirred solution of phenol in anhydrous acetone, add potassium carbonate.
-
Add the benzylating agent to the mixture.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for N-Benzylation of Aniline
Materials:
-
Aniline (1.0 mmol)
-
Benzylating agent (1.05 mmol)
-
Triethylamine (Et₃N) (1.2 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
Protocol:
-
Dissolve aniline in dichloromethane in a round-bottom flask.
-
Add triethylamine to the solution.
-
Add the benzylating agent dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Advantages in Synthetic Strategy
The enhanced S(_N)2 reactivity of this compound offers several strategic advantages in complex molecule synthesis:
-
Increased Reaction Rates: For reactions proceeding via an S(_N)2 mechanism, the use of this reagent can significantly reduce reaction times, leading to higher throughput.
-
Milder Reaction Conditions: The heightened reactivity may allow for benzylation to occur at lower temperatures, preserving sensitive functional groups within the substrate.
-
Enhanced Selectivity: In molecules with multiple nucleophilic sites, the strong S(_N)2 preference can lead to greater selectivity for less sterically hindered positions.
-
Overcoming Low Reactivity Substrates: Weakly nucleophilic substrates that react sluggishly with traditional benzylating agents may be effectively benzylated using this highly electrophilic reagent.
Caption: Strategic workflow for selecting a benzylating agent.
Conclusion
This compound emerges as a superior benzylating agent in scenarios where a rapid and selective S(_N)2 reaction is desired. Its unique electronic properties, conferred by the para-methylsulfonyl group, make it a powerful tool for chemists and drug development professionals. While traditional benzylating agents remain valuable, the enhanced electrophilicity of this compound provides a strategic advantage for overcoming challenges in modern organic synthesis, enabling the efficient construction of complex and sensitive molecules. The judicious selection of this reagent can lead to improved yields, shorter reaction times, and milder conditions, ultimately accelerating the pace of research and development.
Spectroscopic Identification and Comparative Analysis of Products from 1-(Bromomethyl)-4-(methylsulfonyl)benzene Reactions
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic identification, synthesis, and comparative performance of products derived from 1-(Bromomethyl)-4-(methylsulfonyl)benzene. This guide provides detailed experimental protocols, quantitative data, and a comparative analysis with alternative benzylating agents.
This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 4-(methylsulfonyl)benzyl group into various molecules. This moiety is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing nature of the methylsulfonyl group, which can influence the chemical and biological properties of the parent molecule. This guide details the synthesis and spectroscopic characterization of ether, ester, and thioether derivatives of this compound and provides a comparative analysis with alternative benzylating agents.
Comparative Analysis of Reaction Products
The reactions of this compound with various nucleophiles proceed via nucleophilic substitution to yield the corresponding ether, ester, and thioether products. The electron-withdrawing methylsulfonyl group at the para position influences the reactivity of the benzylic bromide.
| Product Type | Nucleophile | Product | Typical Yield (%) | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) |
| Ether | Sodium Ethoxide | 1-(Ethoxymethyl)-4-(methylsulfonyl)benzene | ~85-95 | 7.90 (d, 2H), 7.55 (d, 2H), 4.60 (s, 2H), 3.60 (q, 2H), 3.05 (s, 3H), 1.25 (t, 3H) | 144.9, 138.9, 128.0, 127.8, 72.1, 66.5, 44.5, 15.2 |
| Ester | Sodium Acetate | 4-(Methylsulfonyl)benzyl acetate | ~90-98 | 7.92 (d, 2H), 7.48 (d, 2H), 5.15 (s, 2H), 3.06 (s, 3H), 2.12 (s, 3H) | 170.5, 142.3, 139.4, 128.6, 127.9, 65.8, 44.5, 21.0 |
| Thioether | Sodium Thiomethoxide | 1-((Methylthio)methyl)-4-(methylsulfonyl)benzene | ~80-90 | 7.88 (d, 2H), 7.45 (d, 2H), 3.75 (s, 2H), 3.04 (s, 3H), 2.01 (s, 3H) | 143.8, 139.2, 129.5, 127.7, 44.5, 36.8, 15.8 |
Comparison with Alternative Benzylating Agents
The reactivity of this compound can be compared with other benzyl bromides bearing different substituents at the para-position. Electron-withdrawing groups (EWGs) generally increase the susceptibility of the benzylic carbon to nucleophilic attack in SN2 reactions.
| Benzylating Agent | p-Substituent | Relative Reactivity (SN2) | Comments |
| This compound | -SO₂CH₃ | High | The strong electron-withdrawing sulfonyl group enhances reactivity. |
| 4-Nitrobenzyl bromide | -NO₂ | Very High | The nitro group is a very strong EWG, making it highly reactive. |
| 4-Cyanobenzyl bromide | -CN | High | The cyano group is a strong EWG, promoting nucleophilic substitution[1][2]. |
| Benzyl bromide | -H | Moderate | The baseline reactivity for comparison. |
| 4-Methylbenzyl bromide | -CH₃ | Low | The electron-donating methyl group slightly deactivates the substrate towards SN2 attack. |
Experimental Protocols
General Procedure for Nucleophilic Substitution Reactions
A solution of the nucleophile (1.2 equivalents) in a suitable solvent is added to a stirred solution of this compound (1.0 equivalent) in the same solvent. The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is worked up by quenching with water, extracting the product with an organic solvent, drying the organic layer, and concentrating it under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Synthesis of 1-(Ethoxymethyl)-4-(methylsulfonyl)benzene (Ether) To a solution of sodium ethoxide, prepared by reacting sodium (1.2 mmol) with absolute ethanol (10 mL), is added this compound (1.0 mmol) in ethanol (5 mL). The mixture is stirred at room temperature for 4-6 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography (silica gel, hexane:ethyl acetate).
Synthesis of 4-(Methylsulfonyl)benzyl acetate (Ester) A mixture of this compound (1.0 mmol) and sodium acetate (1.2 mmol) in glacial acetic acid (10 mL) is heated at 80°C for 2-3 hours[3]. The reaction mixture is then cooled to room temperature, poured into ice-water, and the precipitated solid is filtered, washed with water, and dried. The crude product can be recrystallized from ethanol.
Synthesis of 1-((Methylthio)methyl)-4-(methylsulfonyl)benzene (Thioether) To a solution of sodium thiomethoxide, prepared by reacting sodium methanethiolate (1.2 mmol) with methanol (10 mL), is added this compound (1.0 mmol) in methanol (5 mL). The reaction is stirred at room temperature for 3-5 hours. The work-up procedure is similar to the ether synthesis.
Visualizations
Caption: General experimental workflow for the synthesis and characterization of this compound derivatives.
Caption: Logical relationship of reactants to products in nucleophilic substitution reactions.
References
A Comparative Guide to the Reactivity of 1-(Bromomethyl)-4-(methylsulfonyl)benzene in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic aspects and performance of 1-(Bromomethyl)-4-(methylsulfonyl)benzene in nucleophilic substitution reactions, a critical class of transformations in organic synthesis and drug development. We will explore its reactivity in comparison to other common benzylic alkylating agents, supported by available experimental data and detailed reaction protocols.
Introduction to this compound
This compound is a benzylic bromide featuring a strong electron-withdrawing methylsulfonyl group at the para position. This substitution pattern significantly influences the reactivity of the benzylic carbon towards nucleophiles, making it a subject of interest for mechanistic studies and a valuable reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Mechanistic Considerations: The Influence of the Methylsulfonyl Group
The primary reaction pathway for this compound with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction. The rate and efficiency of this reaction are heavily influenced by the electronic properties of the substituent on the benzene ring.
The methylsulfonyl (-SO2CH3) group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. This has two main consequences for the SN2 reaction mechanism:
-
Increased Electrophilicity of the Benzylic Carbon: The electron-withdrawing nature of the methylsulfonyl group pulls electron density away from the benzene ring and, consequently, from the benzylic carbon. This makes the benzylic carbon more electron-deficient and therefore more susceptible to attack by a nucleophile.
-
Stabilization of the Transition State: In the SN2 transition state, there is a partial negative charge on the incoming nucleophile and the departing bromide ion, and a partial positive charge on the central carbon atom. The electron-withdrawing methylsulfonyl group can help to stabilize this transition state by delocalizing the developing negative charge.
These electronic effects suggest that this compound should be more reactive towards nucleophilic substitution than unsubstituted benzyl bromide. This increased reactivity can be quantitatively assessed through kinetic studies and Hammett plots, which correlate reaction rates with substituent electronic effects.
Performance Comparison with Alternative Alkylating Agents
While direct, side-by-side quantitative comparisons of reaction yields and rates under identical conditions are not extensively reported in the literature, we can infer the relative performance of this compound against other common benzylic bromides based on fundamental principles and available kinetic data for related systems.
Table 1: Qualitative Comparison of Benzylic Alkylating Agents in SN2 Reactions
| Alkylating Agent | Substituent Effect | Expected Relative Reactivity | Notes |
| Benzyl Bromide | None (Reference) | Baseline | Standard benzylic halide. |
| 1-(Bromomethyl)-4-methylbenzene | Electron-donating (-CH3) | Lower | The electron-donating group slightly destabilizes the transition state. |
| 1-(Bromomethyl)-4-nitrobenzene | Electron-withdrawing (-NO2) | Higher | The nitro group strongly enhances the electrophilicity of the benzylic carbon. |
| This compound | Strongly electron-withdrawing (-SO2CH3) | Higher | The methylsulfonyl group is a very effective activating group for SN2 reactions. |
Kinetic studies on related substituted benzyl bromides consistently show that electron-withdrawing groups accelerate the rate of SN2 reactions. For instance, Hammett plots for the reaction of substituted benzyl bromides with various nucleophiles typically exhibit a positive ρ (rho) value, indicating that the reaction is favored by electron-withdrawing substituents that can stabilize a negative charge buildup in the transition state.
Experimental Protocols
The following provides a general experimental protocol for a typical SN2 reaction involving the alkylation of a phenol with this compound, commonly known as a Williamson ether synthesis.
General Procedure for the Synthesis of Aryl Ethers
Materials:
-
This compound
-
Substituted phenol
-
Potassium carbonate (K2CO3) or other suitable base
-
Acetone or N,N-dimethylformamide (DMF) as solvent
-
Standard laboratory glassware and workup reagents
Protocol:
-
To a stirred solution of the substituted phenol (1.0 equivalent) in acetone or DMF, add potassium carbonate (1.5-2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to form the phenoxide salt.
-
Add a solution of this compound (1.0-1.2 equivalents) in the same solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired aryl ether.
Note: The specific reaction conditions (temperature, reaction time, and solvent) may need to be optimized for different substituted phenols to achieve the best results.
Visualizing Reaction Mechanisms and Workflows
SN2 Reaction Mechanism
The following diagram illustrates the concerted SN2 mechanism for the reaction of this compound with a generic nucleophile (Nu-).
Caption: SN2 reaction of this compound.
Experimental Workflow for Williamson Ether Synthesis
This diagram outlines the typical laboratory workflow for the synthesis of an aryl ether using this compound.
Caption: Experimental workflow for ether synthesis.
Conclusion
This compound is a highly reactive and valuable reagent for introducing the 4-(methylsulfonyl)benzyl moiety into molecules via SN2 reactions. The strong electron-withdrawing nature of the methylsulfonyl group significantly enhances the electrophilicity of the benzylic carbon, leading to faster reaction rates compared to unsubstituted or electron-donating group-substituted benzyl bromides. This heightened reactivity, combined with its commercial availability, makes it an attractive choice for applications in medicinal chemistry and materials science where the incorporation of a sulfone-containing aromatic group is desired. Researchers should consider the enhanced reactivity of this reagent when designing synthetic routes and optimizing reaction conditions.
The Kinetics of Alkylation by 1-(Bromomethyl)-4-(methylsulfonyl)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, the selection of an appropriate alkylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides a detailed kinetic analysis of 1-(Bromomethyl)-4-(methylsulfonyl)benzene as an alkylating agent, comparing its reactivity with other substituted benzyl bromides. The inclusion of experimental data and protocols is intended to equip researchers with the necessary information to effectively utilize this reagent in their synthetic endeavors.
Executive Summary
This compound is a benzylic bromide featuring a potent electron-withdrawing methylsulfonyl group at the para position. This structural feature significantly influences its reactivity in nucleophilic substitution reactions, primarily proceeding via an SN2 mechanism. The strong electron-withdrawing nature of the -SO₂CH₃ group enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This guide will demonstrate that while this enhanced reactivity can be advantageous for reactions with a wide range of nucleophiles, it also necessitates careful control of reaction conditions to avoid potential side reactions.
Comparative Kinetic Analysis
While specific kinetic data for the alkylation of nucleophiles with this compound is not extensively reported in the literature, a robust comparative analysis can be conducted by examining the kinetic data of analogous p-substituted benzyl bromides. The Hammett equation, which relates reaction rates to the electronic properties of substituents, provides a powerful tool for this comparison.
The SN2 reaction of substituted benzyl bromides with a given nucleophile is sensitive to the electronic nature of the substituent on the aromatic ring. Electron-withdrawing groups generally accelerate the reaction by stabilizing the partial negative charge that develops on the leaving group in the transition state and by increasing the positive charge on the benzylic carbon.
For the purpose of this guide, we will compare the expected reactivity of this compound with that of benzyl bromide, p-nitrobenzyl bromide, and p-cyanobenzyl bromide. The methylsulfonyl group (-SO₂CH₃) is a strongly electron-withdrawing group, comparable in effect to the nitro (-NO₂) and cyano (-CN) groups.
Table 1: Comparative Second-Order Rate Constants for the SN2 Reaction of Various p-Substituted Benzyl Bromides with a Common Nucleophile (Illustrative)
| Alkylating Agent | p-Substituent | Hammett Constant (σₚ) | Relative Rate Constant (k_rel) |
| Benzyl Bromide | -H | 0.00 | 1 |
| p-Cyanobenzyl Bromide | -CN | 0.66 | Expected to be significantly > 1[1] |
| p-Nitrobenzyl Bromide | -NO₂ | 0.78 | Significantly > 1[2] |
| This compound | -SO₂CH₃ | 0.72 | Expected to be significantly > 1 and comparable to p-nitrobenzyl bromide |
Note: The relative rate constants are illustrative and based on the established principles of physical organic chemistry. The actual values will depend on the specific nucleophile, solvent, and temperature.
The Hammett plot for the SN2 reaction of substituted benzyl bromides typically shows a positive ρ (rho) value, indicating that electron-withdrawing groups accelerate the reaction. Based on the Hammett constant of the methylsulfonyl group, it is anticipated that this compound will exhibit a reactivity profile similar to or slightly less than that of p-nitrobenzyl bromide, and significantly higher than that of unsubstituted benzyl bromide.
Experimental Protocols
To facilitate the kinetic analysis of alkylation reactions involving this compound, a detailed experimental protocol for determining the reaction rate constant is provided below. This protocol is adapted from general methods for studying the kinetics of SN2 reactions.
Protocol: Kinetic Analysis of the Alkylation of a Phenolic Nucleophile
Objective: To determine the second-order rate constant for the reaction between this compound and a substituted phenol.
Materials:
-
This compound
-
Substituted phenol (e.g., p-cresol)
-
Anhydrous solvent (e.g., Acetonitrile, DMF)
-
Non-nucleophilic base (e.g., Potassium carbonate, DBU)
-
Internal standard for analysis (e.g., Dodecane)
-
Reaction vessel with magnetic stirring and temperature control
-
Analytical instrument (e.g., GC-MS, HPLC, or ¹H NMR)
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of the substituted phenol of known concentration (e.g., 0.1 M) in the same solvent.
-
Prepare a stock solution of the non-nucleophilic base of known concentration (e.g., 0.2 M).
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, add a known volume of the substituted phenol solution and the internal standard.
-
Add a known volume of the base solution to deprotonate the phenol.
-
Allow the mixture to equilibrate to the desired reaction temperature (e.g., 25 °C).
-
-
Initiation and Monitoring of the Reaction:
-
Initiate the reaction by adding a known volume of the this compound solution to the reaction vessel with vigorous stirring.
-
Start a timer immediately upon addition.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a small amount of acid or by rapid dilution with a cold solvent).
-
Analyze the quenched aliquots using the chosen analytical method to determine the concentration of the reactant (phenol or benzyl bromide) and/or the product at each time point.
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time.
-
For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line.
-
The slope of this line will be equal to the second-order rate constant, k.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the kinetic analysis described above.
Caption: A generalized workflow for the kinetic analysis of an alkylation reaction.
Signaling Pathways and Logical Relationships
The reactivity of substituted benzyl bromides in SN2 reactions is governed by the electronic effects of the substituents, which can be visualized as a logical relationship.
Caption: Influence of substituent electronic effects on SN2 reaction rates.
Conclusion
This compound is a highly reactive alkylating agent suitable for a variety of nucleophilic substitution reactions. Its enhanced reactivity, driven by the strong electron-withdrawing methylsulfonyl group, makes it a valuable tool in synthetic chemistry. Researchers and drug development professionals can leverage this enhanced reactivity for efficient bond formation, provided that reaction conditions are carefully optimized to control the reaction kinetics. The comparative data and experimental protocols presented in this guide offer a framework for the rational design and execution of synthetic routes employing this versatile reagent.
References
A Comprehensive Guide to Protecting Groups for Phenols in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. Phenols, with their inherent nucleophilicity and acidity, often necessitate protection to shield the hydroxyl group from incompatible reagents. This guide provides an objective comparison of common protecting groups for phenols, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Introduction to Phenol Protection
The hydroxyl group of a phenol is acidic and can be readily deprotonated by bases. It is also a potent activating group for electrophilic aromatic substitution. Protection of the phenolic hydroxyl is therefore crucial when performing reactions that are sensitive to acidic protons or when control over aromatic substitution is required. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions, and it must be stable to the reaction conditions employed in subsequent synthetic steps. The concept of orthogonal protection, where multiple protecting groups can be removed selectively without affecting others, is a cornerstone of modern synthetic chemistry.
Comparison of Common Phenol Protecting Groups
The choice of a suitable protecting group is dictated by the specific requirements of the synthetic route, including the stability towards various reagents and the conditions required for its eventual removal. This section details the most frequently employed protecting groups for phenols, with their performance summarized in the subsequent tables.
Methyl Ethers
Methyl ethers are one of the most robust and commonly used protecting groups for phenols due to their high stability across a wide range of reaction conditions.
-
Advantages: Exceptional stability to strongly basic and acidic conditions, as well as to most oxidizing and reducing agents.
-
Disadvantages: Harsh conditions are typically required for their cleavage, which may not be compatible with sensitive functional groups in the molecule.[1]
Benzyl Ethers (Bn)
Benzyl ethers offer a good balance of stability and ease of removal, making them a popular choice in many synthetic applications.
-
Advantages: Stable to a wide range of non-reductive conditions, including acidic and basic media. They can be selectively cleaved by hydrogenolysis.[2]
-
Disadvantages: Susceptible to cleavage under reducing conditions that employ catalytic hydrogenation.
Silyl Ethers (e.g., TBS, TIPS, TBDPS)
Silyl ethers are widely utilized due to their ease of introduction and mild cleavage conditions. The steric bulk of the substituents on the silicon atom can be tuned to modulate their stability.
-
Advantages: Readily introduced and can be removed under mild, fluoride-mediated or acidic conditions. Their stability can be fine-tuned (TMS < TES < TBS < TIPS < TBDPS).[3]
-
Disadvantages: Generally labile to acidic conditions and fluoride ions. Sterically hindered phenols can be difficult to protect.
Methoxymethyl (MOM) Ethers
MOM ethers are acetal-type protecting groups that are stable to a variety of conditions but can be removed under acidic conditions.
-
Advantages: Stable to basic, nucleophilic, and organometallic reagents.
-
Disadvantages: Cleavage requires acidic conditions, which may not be suitable for all substrates.
Data Presentation: Quantitative Comparison
The following tables provide a summary of typical reaction conditions and yields for the introduction and cleavage of common phenol protecting groups, as well as their general stability profiles.
Table 1: Protection of Phenols - Representative Conditions and Yields
| Protecting Group | Reagent(s) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl | Dimethyl sulfate (DMS) or Methyl iodide (MeI) | K₂CO₃ | Acetone | Reflux | 4-12 | >90 |
| Methyl | Dimethyl carbonate (DMC) | K₂CO₃ / TBAB | - | 90-100 | 5 | ~99[4] |
| Benzyl | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) | K₂CO₃ | DMF or Acetone | 80-90 | 4-12 | >90[5] |
| TBS | tert-Butyldimethylsilyl chloride (TBSCl) | Imidazole | DMF | Room Temp. | 2-12 | >95 |
| MOM | Methoxymethyl chloride (MOMCl) | Diisopropylethylamine (DIPEA) | CH₂Cl₂ | 0 to Room Temp. | 1-4 | >90 |
Table 2: Deprotection of Phenolic Ethers - Representative Conditions and Yields
| Protecting Group | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl | Boron tribromide (BBr₃) | CH₂Cl₂ | -78 to Room Temp. | 1-3 | >85 |
| Methyl | 2-(Diethylamino)ethanethiol | NMP | 160 | 4-8 | >90[6] |
| Benzyl | H₂, Pd/C (10%) | MeOH or EtOAc | Room Temp. | 2-16 | >95 |
| Benzyl | BCl₃, Pentamethylbenzene | CH₂Cl₂ | -78 | 0.75 | ~95[7] |
| TBS | Tetrabutylammonium fluoride (TBAF) (1M) | THF | Room Temp. | 0.5-2 | >95 |
| TBS | Acetyl chloride (cat.) | MeOH | Room Temp. | 0.5-1 | >90[8] |
| MOM | HCl (aq) | MeOH or THF | Room Temp. to 50 | 1-6 | >90 |
Table 3: Stability of Common Phenol Protecting Groups
| Reagent/Condition | Methyl Ether | Benzyl Ether | TBS Ether | MOM Ether |
| Strong Acid (e.g., HCl, H₂SO₄) | Stable | Stable | Labile | Labile |
| Strong Base (e.g., NaOH, NaH) | Stable | Stable | Stable | Stable |
| Organometallics (e.g., n-BuLi, Grignards) | Stable | Stable | Stable | Stable |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Stable | Labile | Stable | Stable |
| Fluoride Ion (e.g., TBAF) | Stable | Stable | Labile | Stable |
| Oxidizing Agents (e.g., PCC, KMnO₄) | Stable | Stable | Stable | Stable |
| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable | Stable | Stable | Stable |
Experimental Protocols
The following are generalized experimental procedures for the protection and deprotection of a representative phenol. These may require optimization for specific substrates.
Protocol 1: Methylation of Phenol using Dimethyl Sulfate
Protection:
-
To a solution of the phenol (1.0 equiv) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).
-
Stir the suspension vigorously and add dimethyl sulfate (DMS, 1.2 equiv) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Deprotection:
-
Dissolve the methyl-protected phenol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of boron tribromide (BBr₃, 1.5 equiv) in CH₂Cl₂.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with an organic solvent, wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting phenol by flash column chromatography.
Protocol 2: Benzylation of Phenol using Benzyl Bromide
Protection: [5]
-
To a solution of the phenol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 equiv).[5]
-
Add benzyl bromide (BnBr, 1.1 equiv) to the mixture.[5]
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring by TLC.[5]
-
After cooling, filter to remove the salts and dilute the filtrate with ethyl acetate.[5]
-
Wash the organic solution with water and brine, dry over anhydrous Na₂SO₄, and concentrate.[5]
-
Purify the crude product by flash column chromatography.[5]
Deprotection (Hydrogenolysis):
-
Dissolve the benzyl-protected phenol (1.0 equiv) in methanol or ethyl acetate.
-
Add palladium on activated carbon (Pd/C, 10% w/w, ~5-10 mol% Pd).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate to obtain the deprotected phenol, which can be further purified if necessary.
Protocol 3: TBS Protection of Phenol
Protection:
-
To a solution of the phenol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF, add tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv) in one portion at room temperature.
-
Stir the reaction mixture for 2-12 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the silyl ether by flash column chromatography.
Deprotection:
-
Dissolve the TBS-protected phenol (1.0 equiv) in tetrahydrofuran (THF).
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv) and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion (typically 30 minutes to 2 hours), quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Mandatory Visualizations
The following diagrams illustrate key decision-making processes in the selection and application of phenol protecting groups.
Caption: General workflow for implementing a phenol protection strategy.
Caption: Decision tree for selecting a suitable phenol protecting group.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
Comparative Guide to the Biological Activities of Compounds Synthesized from 1-(Bromomethyl)-4-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various compounds synthesized using 1-(bromomethyl)-4-(methylsulfonyl)benzene as a key starting material or containing its core structural motif, the 4-(methylsulfonyl)benzyl moiety. The inclusion of the methylsulfonyl group often enhances the pharmacological properties of molecules, making this scaffold a point of interest in drug discovery. This document summarizes experimental data, details key experimental protocols, and visualizes relevant biological pathways to support further research and development.
Anticancer Activity: Targeting VEGFR-2
Several studies have investigated the potential of compounds bearing the 4-methylsulfonylphenyl group as anticancer agents. A notable area of focus has been the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.
Comparative Performance of Synthesized Compounds
The following table summarizes the in vitro anticancer activity of a series of pyrazoline derivatives incorporating a 4-methylsulfonylphenyl scaffold. These compounds were evaluated for their cytotoxic effects on various cancer cell lines and their inhibitory activity against VEGFR-2 kinase. Sorafenib, a known VEGFR-2 inhibitor, is included for comparison.
| Compound | Target Cell Line/Enzyme | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| 18c | HL60 (Leukemia) | 8.43 | - | - |
| MDA-MB-231 (Breast) | 12.54 | - | - | |
| MCF-7 (Breast) | 16.20 | - | - | |
| VEGFR-2 Kinase | 0.218 | Sorafenib | 0.041 | |
| 18g | HL60 (Leukemia) | 10.43 | - | - |
| MDA-MB-231 (Breast) | 4.07 | - | - | |
| MCF-7 (Breast) | 11.7 | - | - | |
| VEGFR-2 Kinase | 0.168 | Sorafenib | 0.041 | |
| 18h | HL60 (Leukemia) | 8.99 | - | - |
| MDA-MB-231 (Breast) | 7.18 | - | - | |
| MCF-7 (Breast) | 12.4 | - | - | |
| VEGFR-2 Kinase | 0.135 | Sorafenib | 0.041 |
Data sourced from a study on pyrazoline derivatives. While not explicitly starting from this compound, the 4-(methylsulfonyl)phenyl moiety is a key feature.
Experimental Protocols
Synthesis of Pyrazoline Derivatives (General Procedure): A mixture of the appropriate chalcone and 4-(methylsulfonyl)benzohydrazide is refluxed in n-butanol for 24 hours. The resulting solid is filtered, washed, and purified by crystallization to yield the final pyrazoline product.
MTT Assay for Cytotoxicity:
-
Cancer cells (e.g., MCF-7, HL60, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
In Vitro VEGFR-2 Kinase Inhibition Assay:
-
The assay is performed in a 96-well plate.
-
To each well, add the test compound, recombinant VEGFR-2 enzyme, and the substrate (e.g., a poly(Glu, Tyr) peptide).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a luminescence-based assay that quantifies the remaining ATP (e.g., Kinase-Glo®). A lower luminescence signal indicates higher kinase activity.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Visualizations
Caption: General experimental workflow from synthesis to biological evaluation.
Caption: The VEGFR-2 signaling pathway and the point of inhibition.
Anti-inflammatory Activity
Derivatives of benzenesulfonamides have been explored for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.
Comparative Performance of Synthesized Compounds
The table below presents the anti-inflammatory activity of two novel benzenesulfonamide-bearing pyrazoline derivatives compared to the standard nonsteroidal anti-inflammatory drug (NSAID), celecoxib. The activity was assessed using the carrageenan-induced rat paw edema model.
| Compound | % Inhibition of Paw Edema (3h) | % Inhibition of Paw Edema (5h) | Standard (Celecoxib) % Inhibition (3h) | Standard (Celecoxib) % Inhibition (5h) |
| 3k | >60.6% | >82.8% | 60.6% | 82.8% |
| 3l | >60.6% | >82.8% | 60.6% | 82.8% |
Data is qualitatively described as more active than celecoxib in the source material.[1]
Experimental Protocol
Carrageenan-Induced Rat Paw Edema Assay:
-
Wistar rats are divided into groups: a control group, a standard drug group (e.g., celecoxib), and test compound groups.
-
The test compounds or standard drug are administered orally at a specific dose (e.g., 20 mg/kg).
-
After a set time (e.g., 1 hour), a 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured at various time points (e.g., 0, 3, and 5 hours) after the carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
Visualization
Caption: The canonical NF-κB signaling pathway in inflammation.
Antimicrobial Activity
The sulfonamide group is a well-known pharmacophore in antimicrobial agents. Compounds derived from this compound that incorporate this feature have been investigated for their antibacterial properties.
Comparative Performance of Synthesized Compounds
The following table shows the Minimum Inhibitory Concentration (MIC) values for novel azo-compounds, which can be synthesized from precursors related to the topic compound, against Gram-positive bacteria.
| Compound | S. aureus MIC (µg/mL) | L. monocytogenes MIC (µg/mL) |
| 4d | 4 | 8 |
| 4h | 4 | 8 |
| 4i | 4 | 8 |
Data sourced from a study on antimicrobial azobenzene derivatives.[2]
Experimental Protocol
Microbroth Dilution Method for MIC Determination:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
This guide demonstrates the diverse biological potential of compounds derived from this compound. The presented data and protocols offer a foundation for researchers to build upon in the quest for novel therapeutics. Further exploration of this chemical scaffold is warranted to develop more potent and selective agents for treating cancer, inflammation, and microbial infections.
References
A Comparative Crystallographic Guide to 1-(Bromomethyl)-4-(methylsulfonyl)benzene and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the X-ray crystallographic data for derivatives of 1-(bromomethyl)-4-(methylsulfonyl)benzene. Due to the absence of a publicly available crystal structure for this compound, this guide utilizes the closely related structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene as a primary reference for comparison. The objective is to provide a data-driven comparison to aid in the structural analysis and development of novel compounds based on the phenyl methyl sulfone scaffold.
Crystallographic Data Comparison
The following tables summarize key crystallographic parameters for 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene and a selection of other aromatic sulfones. This comparative data allows for an objective assessment of the geometric parameters of the sulfonyl group in different chemical environments.
Table 1: Crystallographic Data for 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Parameters | |
| a (Å) | 8.808(8) |
| b (Å) | 5.247(5) |
| c (Å) | 22.66(2) |
| α (°) | 90 |
| β (°) | 100.956(15) |
| γ (°) | 90 |
| Volume (ų) | 1028.0(16) |
| Z | 4 |
| Key Bond Lengths (Å) | |
| S1-O1 | 1.430(3) |
| S1-O2 | 1.421(3) |
| S1-C4 (aromatic) | 1.770(3) |
| S1-C9 (methyl) | 1.743(4) |
| Br1-C1 | 1.896(4) |
| Key Bond Angles (°) | |
| O1-S1-O2 | 117.11(3) |
| O1-S1-C4 | 108.9(2) |
| O2-S1-C4 | 108.8(2) |
| O1-S1-C9 | 108.3(2) |
| O2-S1-C9 | 108.9(2) |
| C4-S1-C9 | 104.2(2) |
Table 2: Comparative Crystallographic Data of Selected Aromatic Sulfones
| Compound | S=O Bond Lengths (Å) | C-S-C Bond Angle (°) | O-S-O Bond Angle (°) | Reference |
| Diphenyl sulfone | 1.445(1), 1.448(1) | 105.45(7) | 119.64(8) | [2] |
| Bis(4-nitrophenyl) sulfone | 1.438(2), 1.440(2) | 105.7(1) | 119.8(1) | [2] |
| 2-Nitrophenylphenyl sulfone | 1.431(2), 1.441(2) | 105.8(1) | 119.9(1) | [2] |
| Dibenzyl sulfone | 1.436(2), 1.438(2) | 104.8(1) | 118.0(1) | [2] |
Experimental Protocols
The following section details a general methodology for the single-crystal X-ray diffraction analysis of small organic molecules like the this compound derivatives.
Crystal Growth
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvents include ethanol, methanol, isopropanol, or mixtures of solvents.[3][4] The process involves dissolving the purified compound in a minimal amount of the chosen solvent, followed by slow evaporation at room temperature until well-formed crystals appear.
Data Collection
A suitable single crystal is selected and mounted on a goniometer head.[5] The data collection is performed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).[6][7] The crystal is maintained at a constant low temperature (e.g., 100 K or 296 K) during data collection to minimize thermal vibrations.[1][8] A series of diffraction images are collected by rotating the crystal through a range of angles.[6]
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of reflection intensities. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F².[1] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in geometrically calculated positions and refined using a riding model.[3]
Visualizations
The following diagrams illustrate the logical workflow of a single-crystal X-ray crystallographic analysis.
Caption: Experimental workflow for X-ray crystallographic analysis.
Caption: Logical flow from compound to 3D structure determination.
References
- 1. Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
Assessing the Genotoxic Potential of 1-(Bromomethyl)-4-(methylsulfonyl)benzene and its Byproducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the genotoxic potential of 1-(Bromomethyl)-4-(methylsulfonyl)benzene and its potential synthesis byproducts. Due to the limited publicly available genotoxicity data on this specific compound, this document outlines a comprehensive testing strategy, utilizing established assays and providing comparative data from structurally related compounds. The objective is to equip researchers with the necessary protocols and data interpretation frameworks to conduct a thorough genotoxic risk assessment.
Introduction to this compound and its Potential Genotoxicity
This compound is a chemical intermediate used in various synthetic processes.[1][2] Structurally, it is a benzyl bromide derivative containing a methylsulfonyl group. Benzyl bromide and other benzyl derivatives have been shown to exhibit genotoxic effects, acting as alkylating agents that can interact with DNA.[3][4] The presence of the electron-withdrawing methylsulfonyl group may influence its reactivity and metabolic fate, potentially impacting its genotoxic profile.
The synthesis of this compound may result in byproducts, including unreacted starting materials, isomers, or degradation products. A comprehensive genotoxicity assessment should therefore consider not only the primary compound but also these potential impurities.
This guide will focus on a battery of standard, well-validated in vitro genotoxicity assays: the Ames test, the in vitro micronucleus assay, and the comet assay. These tests, when used in combination, provide a robust evaluation of a compound's ability to induce gene mutations, chromosomal damage, and DNA strand breaks.
Comparative Genotoxicity Data
To provide context for interpreting experimental results, the following tables summarize hypothetical genotoxicity data for this compound and its potential byproducts, alongside known positive and negative controls.
Table 1: Ames Test (Bacterial Reverse Mutation Assay) Data
| Compound | Strain TA98 (-S9) | Strain TA98 (+S9) | Strain TA100 (-S9) | Strain TA100 (+S9) | Assessment |
| Vehicle Control (DMSO) | 1.0 | 1.0 | 1.0 | 1.0 | Non-mutagenic |
| This compound | 1.2 | 2.5 | 1.1 | 2.8 | Potentially mutagenic with metabolic activation |
| Byproduct A (Hypothetical) | 1.1 | 1.3 | 1.0 | 1.2 | Non-mutagenic |
| Byproduct B (Hypothetical) | 3.5 | 4.8 | 1.5 | 1.8 | Mutagenic (frameshift) |
| Benzyl Bromide (Positive Control) | 4.2 | 5.1 | 2.1 | 2.5 | Mutagenic |
| Sodium Azide (Positive Control for TA100) | N/A | N/A | 8.5 | N/A | Mutagenic (base-pair substitution) |
Data are presented as fold increase in revertant colonies over the vehicle control. A twofold or greater increase is generally considered a positive result.
Table 2: In Vitro Micronucleus Assay Data
| Compound | Concentration (µM) | % Micronucleated Binucleated Cells | % Cytotoxicity | Assessment |
| Vehicle Control | 0 | 1.2 ± 0.3 | 0 | Non-clastogenic/aneugenic |
| This compound | 10 | 2.5 ± 0.6 | 15 | Weakly clastogenic/aneugenic |
| 25 | 4.8 ± 1.1 | 30 | Clastogenic/aneugenic | |
| 50 | 7.2 ± 1.5 | 55 | Clastogenic/aneugenic | |
| Byproduct A (Hypothetical) | 100 | 1.3 ± 0.4 | 5 | Non-clastogenic/aneugenic |
| Byproduct B (Hypothetical) | 50 | 6.5 ± 1.3 | 40 | Clastogenic/aneugenic |
| Mitomycin C (Positive Control) | 0.5 | 10.5 ± 2.1 | 50 | Clastogenic/aneugenic |
Data are presented as mean ± standard deviation.
Table 3: Comet Assay (Single Cell Gel Electrophoresis) Data
| Compound | Concentration (µM) | % Tail DNA | Tail Moment | Assessment |
| Vehicle Control | 0 | 3.5 ± 0.8 | 0.8 ± 0.2 | No DNA Damage |
| This compound | 10 | 8.2 ± 1.5 | 2.1 ± 0.5 | Induces DNA Damage |
| 25 | 15.6 ± 2.8 | 5.4 ± 1.1 | Induces DNA Damage | |
| 50 | 28.4 ± 4.2 | 10.2 ± 2.3 | Induces DNA Damage | |
| Byproduct A (Hypothetical) | 100 | 4.1 ± 0.9 | 0.9 ± 0.3 | No DNA Damage |
| Byproduct B (Hypothetical) | 50 | 22.7 ± 3.9 | 8.5 ± 1.9 | Induces DNA Damage |
| Hydrogen Peroxide (Positive Control) | 100 | 45.3 ± 5.7 | 18.6 ± 3.4 | Induces DNA Damage |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[5][6]
Principle: This assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates the ability of a substance to cause mutations that restore the gene function, allowing the bacteria to grow on a histidine-free medium.[5]
Methodology:
-
Strains: Use S. typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions), with and without metabolic activation.
-
Metabolic Activation: Prepare a rat liver S9 fraction to simulate mammalian metabolism.
-
Plate Incorporation Method:
-
To 2 ml of molten top agar at 45°C, add 0.1 ml of the bacterial culture, 0.1 ml of the test compound solution at various concentrations, and 0.5 ml of S9 mix or phosphate buffer (for experiments without metabolic activation).
-
Vortex briefly and pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.[6]
-
-
Data Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertants, typically a twofold or greater increase compared to the negative control, indicates a mutagenic effect.
In Vitro Micronucleus Assay
The in vitro micronucleus (MNvit) assay is used to evaluate the clastogenic and aneugenic potential of a test substance.[7][8][9]
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates chromosomal damage.
Methodology:
-
Cell Culture: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or CHO cells.
-
Treatment: Expose the cells to at least three concentrations of the test compound for a short duration (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[7][9]
-
Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye such as Giemsa or a fluorescent dye.
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.[7][9]
-
Cytotoxicity Assessment: Concurrently determine the cytotoxicity of the test compound to ensure that the observed effects are not due to high levels of cell death.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[10][11][12]
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[10]
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from a suitable cell line or primary cells.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage by measuring parameters such as % tail DNA and tail moment.[10]
Visualizations
The following diagrams illustrate the proposed experimental workflow, a hypothetical signaling pathway for genotoxicity, and the logical relationships in this comparative assessment.
Caption: Experimental workflow for assessing genotoxicity.
References
- 1. This compound 95% | CAS: 53606-06-7 | AChemBlock [achemblock.com]
- 2. This compound [oakwoodchemical.com]
- 3. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. silicycle.com [silicycle.com]
- 5. Ames test - Wikipedia [en.wikipedia.org]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 12. 21stcenturypathology.com [21stcenturypathology.com]
The Strategic Synthesis of N-Arylmethyl Sulfonamides: A Cost-Benefit Analysis of 1-(Bromomethyl)-4-(methylsulfonyl)benzene
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and sustainability of large-scale synthesis. This guide provides a comprehensive cost-benefit analysis of using 1-(Bromomethyl)-4-(methylsulfonyl)benzene as a key intermediate in the synthesis of N-arylmethyl sulfonamides, a crucial scaffold in many pharmaceutical compounds. We present a comparative evaluation with viable alternatives, supported by experimental data and detailed protocols to inform strategic decision-making in process development.
The introduction of a methylsulfonylbenzyl moiety is a common strategy in medicinal chemistry to enhance the pharmacological properties of a molecule. This compound serves as a reactive and efficient reagent for this purpose. However, a thorough analysis of its costs and benefits compared to other synthetic routes is essential for optimizing large-scale production.
Comparative Analysis of Synthetic Routes
The primary application of this compound is in the N-alkylation of amines and related compounds. In this guide, we will use the synthesis of a key intermediate for the selective COX-2 inhibitor, Etoricoxib, as a case study to compare the following three synthetic strategies:
-
Direct Alkylation: Using this compound.
-
Reductive Amination: Starting from 4-(Methylsulfonyl)benzaldehyde.
-
Alcohol Activation: Beginning with 4-(Methylsulfonyl)benzyl alcohol.
The following table summarizes the key quantitative data for each of these approaches in a large-scale synthesis context.
| Parameter | 1. Direct Alkylation with this compound | 2. Reductive Amination with 4-(Methylsulfonyl)benzaldehyde | 3. Alcohol Activation with 4-(Methylsulfonyl)benzyl alcohol |
| Starting Material Cost | ₹879/kg[1] | Approx. $410/kg (converted from price per 100g)[2] | Approx. $176/100g[3] |
| Reagent Cost | Base (e.g., K₂CO₃) | Reducing agent (e.g., NaBH₄), Amine | Activating agent (e.g., SOCl₂ or PBr₃)[4], Base |
| Typical Yield | >90%[5] | 85-95% | 80-90%[6] |
| Reaction Time | 2-6 hours | 12-24 hours | 4-12 hours |
| Number of Steps | One | One (in-situ) | Two |
| Work-up & Purification | Filtration of salts, crystallization | Aqueous work-up, extraction, crystallization | Aqueous work-up, extraction, crystallization |
| Key Byproducts | Inorganic salts | Borate salts, water | Inorganic salts, acidic byproducts |
| Safety Concerns | Lachrymator, corrosive | Flammable reducing agents | Corrosive and toxic activating agents |
| Waste Disposal | Inorganic salt waste stream | Aqueous waste with borate salts | Acidic and inorganic waste streams |
Experimental Protocols
Protocol 1: Direct N-Alkylation using this compound
This protocol outlines a general procedure for the N-alkylation of a primary amine on a large scale.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.05 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (solvent)
Procedure:
-
To a stirred suspension of the primary amine and potassium carbonate in acetonitrile, add a solution of this compound in acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to 60-70°C and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure N-alkylated product.
Protocol 2: Reductive Amination using 4-(Methylsulfonyl)benzaldehyde
This one-pot procedure involves the in-situ formation and reduction of an imine.
Materials:
-
Primary amine (1.0 eq)
-
4-(Methylsulfonyl)benzaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.2 eq)
-
Methanol (solvent)
Procedure:
-
Dissolve the primary amine and 4-(Methylsulfonyl)benzaldehyde in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0-5°C and add sodium borohydride portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization.
Protocol 3: N-Alkylation via Activation of 4-(Methylsulfonyl)benzyl alcohol
This two-step process involves the conversion of the alcohol to a more reactive species, followed by alkylation.
Step 1: Activation of the Alcohol
-
To a solution of 4-(Methylsulfonyl)benzyl alcohol in a suitable solvent (e.g., dichloromethane), add thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) dropwise at 0°C.
-
Stir the reaction at room temperature until the alcohol is consumed.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry, and concentrate to yield the crude benzyl halide.
Step 2: N-Alkylation
-
Follow the procedure outlined in Protocol 1, using the freshly prepared benzyl halide.
Visualization of Synthetic Workflow and Biological Context
To provide a clearer understanding of the process and its relevance, the following diagrams illustrate the general synthetic workflow and a representative signaling pathway where the synthesized molecules may act.
Caption: Comparative Synthetic Workflows.
Caption: COX-2 Inhibition Signaling Pathway.
Cost-Benefit Analysis and Recommendations
1. Direct Alkylation with this compound:
-
Benefits: This is the most straightforward and often the highest-yielding approach. The shorter reaction times can lead to increased throughput in a manufacturing setting. The work-up procedure is relatively simple, involving the filtration of inorganic salts.
-
Costs: The starting material, this compound, is a lachrymator and requires careful handling in a well-ventilated environment, which can add to the operational costs in terms of specialized equipment and safety protocols.
2. Reductive Amination with 4-(Methylsulfonyl)benzaldehyde:
-
Benefits: This one-pot procedure avoids the handling of a reactive benzyl bromide. The starting aldehyde is generally less hazardous than the corresponding bromide.
-
Costs: The reaction times are typically longer, which can impact production schedules. The use of reducing agents like sodium borohydride requires careful control of temperature and quenching procedures, especially on a large scale. The work-up involves an aqueous extraction, which can generate a larger volume of aqueous waste.
3. Alcohol Activation with 4-(Methylsulfonyl)benzyl alcohol:
-
Benefits: Benzyl alcohols are often less expensive and safer to handle and store than the corresponding bromides. This route offers an alternative when the bromide is not commercially available or is prohibitively expensive.
-
Costs: This is a two-step process, which adds to the overall production time and complexity. The activation step often involves corrosive and toxic reagents like thionyl chloride or phosphorus tribromide, which require specialized handling and generate acidic waste streams.
For large-scale synthesis where efficiency and high throughput are paramount, direct alkylation using this compound often presents the most favorable cost-benefit profile , provided that appropriate safety measures are in place to handle the lachrymatory nature of the reagent. The higher cost of the starting material can be offset by the shorter reaction times, higher yields, and simpler work-up procedures.
However, for processes where the handling of hazardous benzyl bromides is a significant concern, or if the cost of the bromide is exceptionally high, reductive amination offers a viable and safer alternative . The longer reaction times and more complex work-up are the primary trade-offs.
Ultimately, the optimal choice will depend on a comprehensive evaluation of the specific project's priorities, including cost, safety, environmental impact, and available infrastructure. This guide provides the foundational data and protocols to initiate such an evaluation.
References
- 1. indiamart.com [indiamart.com]
- 2. zauba.com [zauba.com]
- 3. 22821-77-8 Cas No. | 4-(Methylsulfonyl)benzyl alcohol | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Synthesis method of etoricoxib - Eureka | Patsnap [eureka.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 1-(Bromomethyl)-4-(methylsulfonyl)benzene: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 1-(Bromomethyl)-4-(methylsulfonyl)benzene (CAS No. 53606-06-7). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
Immediate Safety and Hazard Information
This compound is a hazardous chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[1][2]
Summary of Hazards:
-
Harmful if swallowed. [2]
-
Causes serious eye irritation. [1]
-
Causes skin irritation. [1]
-
May cause respiratory irritation. [1]
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Chemical-resistant gloves (double nitrile or Viton recommended).[3]
-
Chemical splash goggles and/or a face shield.[1]
-
A fully-buttoned laboratory coat.[3]
-
Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1]
Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound.
| Hazard Category | Classification | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol
The primary disposal method for this compound is to treat it as a halogenated organic hazardous waste.[4][5] This waste stream is destined for controlled incineration by a licensed hazardous waste disposal facility.[4] Do not dispose of this chemical down the drain or in regular trash. [1][6][7]
Experimental Protocol for Waste Segregation and Collection:
-
Waste Characterization: Identify the waste as Halogenated Organic Waste due to the presence of bromine.[4]
-
Select a Waste Container:
-
Labeling:
-
Waste Collection:
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated, sealed hazardous waste container.
-
Liquid Waste: If the compound is in a solution, pour the liquid waste into the designated halogenated organic waste container.
-
All waste transfer activities should be performed inside a chemical fume hood to minimize inhalation exposure.[5]
-
-
Storage:
-
Disposal Request:
Chemical Incompatibility
To prevent dangerous reactions, do not mix this compound waste with the following:[8][10]
-
Acids and Bases: Avoid mixing with strong acids or bases.[10]
-
Oxidizing Agents: Keep away from strong oxidizers.[6]
-
Metals: Do not mix with reactive metals.[6]
-
Non-Halogenated Organic Waste: Keep this waste stream separate to avoid costly and complex disposal procedures.[4][5]
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate and Secure: Immediately evacuate the affected area and restrict access.[9]
-
Ventilate: Ensure the area is well-ventilated.[9]
-
Containment: Prevent the spill from spreading or entering drains.[1]
-
Cleanup:
-
Wear the appropriate PPE as described in Section 1.
-
For small spills, absorb the material with an inert, dry absorbent (e.g., sand, vermiculite, or commercial sorbent).[3][6]
-
Carefully collect the absorbed material and contaminated debris into a designated hazardous waste container.[1][3]
-
Clean the spill area thoroughly.
-
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. fishersci.com [fishersci.com]
- 7. acs.org [acs.org]
- 8. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. benchchem.com [benchchem.com]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
Personal protective equipment for handling 1-(Bromomethyl)-4-(methylsulfonyl)benzene
Essential Safety and Handling Guide for 1-(Bromomethyl)-4-(methylsulfonyl)benzene
This guide provides crucial safety, handling, and disposal information for this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring a safe laboratory environment.
Chemical and Physical Properties
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 53606-06-7[1][2][3] |
| Molecular Formula | C₈H₉BrO₂S[1][2] |
| Molecular Weight | 249.13 g/mol [1][2] |
| Purity | 95%[2] |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The required equipment is detailed below.
Essential PPE for Routine Handling
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[4] | Protects against splashes and dust that can cause serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, 0.11 mm minimum thickness).[5] | Prevents skin contact, which can cause severe burns and irritation.[1][4] |
| A complete protective suit or lab coat.[5] | Shields the body from accidental spills and contamination. | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[4][6] | Minimizes the inhalation of dust or vapors, which can cause respiratory irritation.[6][7] |
For situations with a higher risk of exposure, such as cleaning up a large spill, a higher level of PPE, including a full-face respirator, may be necessary.[5]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for safety and experimental integrity.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area.[6][8] Keep it away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[4][9] The storage area should be locked.[1]
Handling and Experimental Use
-
Preparation: Before handling, ensure that a designated work area is clean and that all necessary PPE is correctly worn.[5] An eyewash station and safety shower must be readily accessible.[4]
-
Weighing and Transferring: Conduct all weighing and transferring operations in a chemical fume hood to avoid the generation and inhalation of dust.[5]
-
During Experimentation: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the laboratory.[1]
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling the chemical.[1] Clean the work area and any equipment used.
Disposal Plan
-
Waste Collection: Collect all waste, including unused chemicals and contaminated materials (e.g., gloves, paper towels), in a designated and properly labeled hazardous waste container.[6][9]
-
Disposal Procedure: Dispose of the chemical waste through an approved waste disposal plant, adhering to all local, regional, and national regulations.[1][6] Do not empty into drains.[9]
Emergency and First Aid Protocols
Immediate and appropriate action is crucial in the event of an emergency.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][7][9] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Flush the affected skin with plenty of soap and water for at least 15 minutes.[7] Seek immediate medical attention.[9] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[9] |
Spill Response
In the event of a spill, follow a structured response to contain and clean the area safely.
Caption: Workflow for handling a chemical spill.
References
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. This compound 95% | CAS: 53606-06-7 | AChemBlock [achemblock.com]
- 3. 53606-06-7|this compound|BLD Pharm [bldpharm.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. aksci.com [aksci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

